The P2X7 Receptor Antagonist JNJ-54175446: A Deep Dive into its CNS Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals Introduction JNJ-54175446 is a potent, selective, and orally bioavailable antagonist of the P2X7 receptor that readily penetrates the central nervous system...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-54175446 is a potent, selective, and orally bioavailable antagonist of the P2X7 receptor that readily penetrates the central nervous system (CNS).[1][2] Developed by Janssen Pharmaceuticals, this investigational compound is being explored for its therapeutic potential in neuropsychiatric disorders, particularly major depressive disorder (MDD), where neuroinflammation is believed to play a significant role.[3][4] The core of JNJ-54175446's mechanism of action in the CNS lies in its ability to modulate neuroinflammatory pathways by blocking the activation of the P2X7 receptor on microglia, the resident immune cells of the brain.[5]
Core Mechanism of Action: P2X7 Receptor Antagonism in the CNS
The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the CNS.[5] Under conditions of cellular stress or injury, high concentrations of extracellular ATP are released, acting as a "danger signal." This ATP binds to and activates the P2X7 receptor, triggering a cascade of downstream events that culminate in the production and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[1][5]
JNJ-54175446 exerts its effects by binding to the P2X7 receptor and preventing its activation by ATP. This blockade inhibits the downstream signaling cascade, leading to a reduction in the release of IL-1β and other pro-inflammatory mediators.[6] This targeted anti-inflammatory action within the CNS is the primary mechanism through which JNJ-54175446 is hypothesized to exert its therapeutic effects in neuropsychiatric disorders.
Signaling Pathway of P2X7 Receptor-Mediated Neuroinflammation
The activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade within microglia, leading to neuroinflammation. A key component of this pathway is the assembly and activation of the NLRP3 inflammasome.
P2X7 Receptor Antagonism and Neuroinflammation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals. Abstract: The P2X7 receptor (P2X7R), an ATP-gated cation channel, has emerged as a critical mediator of neuroinflammation. Predominantly expressed on...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: The P2X7 receptor (P2X7R), an ATP-gated cation channel, has emerged as a critical mediator of neuroinflammation. Predominantly expressed on microglia, its activation by high concentrations of extracellular ATP—a danger signal released from stressed or dying cells—initiates a cascade of inflammatory events implicated in the pathogenesis of numerous neurodegenerative and neurological disorders. This technical guide provides an in-depth overview of the P2X7R signaling pathway in the context of neuroinflammation, details key experimental methodologies for its study, presents quantitative data on receptor pharmacology, and discusses the therapeutic potential of P2X7R antagonism.
The P2X7 Receptor in the Central Nervous System
Under physiological conditions, extracellular ATP concentrations in the brain are low, typically in the nanomolar range.[1] However, in response to trauma, ischemia, or neurodegenerative processes, damaged cells release ATP in high micromolar to millimolar concentrations.[2] This pathological surge in extracellular ATP activates the low-affinity P2X7R, which is significantly upregulated on microglia and astrocytes in neuroinflammatory conditions.[1][3][4] While P2X7R expression is highest in microglia, it is also found on astrocytes and oligodendrocytes, but its presence on neurons remains a subject of debate.[4][5]
Activation of P2X7R has two main consequences:
Ion Channel Opening: A rapid, transient opening of a non-selective cation channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux.
Macropore Formation: Sustained or repeated activation leads to the formation of a large, non-selective pore permeable to molecules up to 900 Da in size.[6][7]
These events trigger a multitude of downstream signaling pathways central to the neuroinflammatory response.
P2X7R-Mediated Signaling Pathways in Neuroinflammation
P2X7R activation is a key upstream event for the assembly and activation of the NLRP3 (NOD-like receptor protein 3) inflammasome in microglia.[8] The resulting signaling cascade is a primary driver of neuroinflammation.
The P2X7R-NLRP3 Inflammasome Axis
The canonical pathway initiated by P2X7R activation leads to the maturation and release of potent pro-inflammatory cytokines. The K⁺ efflux resulting from P2X7R channel opening is a critical trigger for the assembly of the NLRP3 inflammasome complex. This complex then activates caspase-1, which cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms, IL-1β and IL-18.[8] These cytokines are subsequently released from the cell, propagating the inflammatory signal and contributing to neuronal damage.
P2X7R-NLRP3 Inflammasome Signaling Pathway.
Other Pro-inflammatory Pathways
Beyond the inflammasome, P2X7R activation also stimulates other pro-inflammatory pathways, including the activation of mitogen-activated protein kinases (MAPKs) like p38 and JNK. This can lead to the production and release of other inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and various chemokines (e.g., CCL2, CCL3).[9]
Quantitative Data: Agonist and Antagonist Pharmacology
The pharmacological characterization of P2X7R is crucial for drug development. There are notable species differences in receptor sensitivity to both agonists and antagonists.
Table 1: P2X7R Agonist Potency (EC₅₀ Values)
The synthetic agonist 2'(3')-O-(4-Benzoylbenzoyl)ATP (BzATP) is consistently more potent than the endogenous agonist ATP.[10]
Note: JNJ-54175446 is a brain-penetrant antagonist that has advanced to clinical trials.[8][14] Specific IC₅₀ values are often proprietary but its clinical evaluation underscores its high potency and CNS availability.
Key Experimental Protocols
Studying P2X7R function and the efficacy of its antagonists involves a set of core in vitro and in vivo assays.
In Vitro Assay Workflow
A typical workflow for screening P2X7R antagonists involves sequential functional assays that measure distinct downstream events of receptor activation.
General workflow for in vitro P2X7R antagonist screening.
Protocol: Calcium Influx Assay
This assay measures the initial ion channel function of P2X7R.
Cell Preparation: Seed cells (e.g., HEK293 cells stably expressing P2X7R or primary microglia) into a 96-well black, clear-bottom plate and culture overnight.[15]
Dye Loading: Wash cells once with an appropriate buffer (e.g., Hank's Balanced Salt Solution - HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in buffer, typically for 45-60 minutes at 37°C in the dark.[15]
Wash: Wash the cells twice with buffer to remove excess extracellular dye.[15]
Antagonist Incubation: Add serial dilutions of the test antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes). Include vehicle controls.[15][16]
Data Acquisition: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds.[15]
Agonist Stimulation: Using an automated dispenser, add a P2X7R agonist (e.g., BzATP at an EC₈₀ concentration) to all wells simultaneously. Immediately begin kinetic measurement of fluorescence intensity for several minutes.[15]
Analysis: Calculate the peak fluorescence response (ΔF) over baseline (F₀). Determine the percentage inhibition of the agonist-induced calcium influx at each antagonist concentration and calculate the IC₅₀ value.[15]
This assay quantifies the formation of the large conductance pore, a hallmark of P2X7R activation.[17]
Cell Preparation: Seed cells in a 96-well plate as described for the calcium influx assay.[17]
Antagonist Incubation: Pre-incubate cells with the test antagonist at various concentrations.
Staining and Stimulation: Add the agonist (e.g., ATP or BzATP) to the wells simultaneously with a solution containing the fluorescent dye YO-PRO-1 (typically 1-2 µM). YO-PRO-1 is membrane-impermeant but can enter the cell through the P2X7R macropore and fluoresces upon binding to nucleic acids.[17][18][19]
Incubation: Incubate the plate for a defined period (e.g., 10-60 minutes) at room temperature or 37°C, protected from light.[17][20]
Data Acquisition: Measure the fluorescence intensity (excitation ~491 nm, emission ~509 nm) using a fluorescence plate reader.[17][19]
Analysis: Normalize the fluorescence signal to control wells. Calculate the percentage inhibition of dye uptake at each antagonist concentration to determine the IC₅₀ value. It is critical to run parallel viability assays to ensure that dye uptake is not due to necrotic cell death.[17]
Protocol: IL-1β Release Assay
This assay measures a key downstream inflammatory consequence of P2X7R-NLRP3 inflammasome activation. It typically requires a two-step cell stimulation.[21][22]
Cell Culture: Plate primary microglia or macrophage-like cell lines (e.g., THP-1) in a multi-well plate.
Priming (Signal 1): Treat cells with Lipopolysaccharide (LPS, e.g., 1 µg/mL) for 2-4 hours. This step is required to induce the transcription and translation of pro-IL-1β.[21][22]
Antagonist Treatment: After priming, wash the cells and incubate with the P2X7R antagonist for 30 minutes.[20]
Activation (Signal 2): Add a P2X7R agonist (e.g., ATP or BzATP) and incubate for 30-60 minutes to activate the NLRP3 inflammasome and trigger IL-1β processing and release.[22][23]
Supernatant Collection: Carefully collect the cell culture supernatant. Centrifuge to pellet any cellular debris.[23]
Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[23][24]
Analysis: Calculate the percentage inhibition of IL-1β release for each antagonist concentration and determine the IC₅₀ value.[20]
Therapeutic Perspective and Clinical Development
Given the central role of the P2X7R-NLRP3 inflammasome axis in driving neuroinflammation, P2X7R antagonism represents a promising therapeutic strategy for a host of neurological conditions, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and major depressive disorder.[3][8][14] The goal is to develop brain-penetrant antagonists that can dampen microglial activation and subsequent cytokine release, thereby reducing neurotoxicity and potentially slowing disease progression.
Several P2X7R antagonists have entered clinical trials. While early candidates often failed due to poor pharmacokinetic properties or lack of efficacy in peripheral inflammatory diseases, newer generations of brain-penetrant compounds have shown more promise.[14] For example, JNJ-54175446 has undergone evaluation in clinical trials for mood disorders, demonstrating good tolerability and target engagement in the CNS.[8] The successful development of such antagonists could provide a novel class of therapeutics for treating the neuroinflammatory component of complex brain diseases.
Conclusion
The P2X7 receptor is a well-validated target at the intersection of cellular danger signaling and neuroinflammation. Its activation on microglia initiates a powerful inflammatory cascade, making it a compelling target for therapeutic intervention in neurodegenerative diseases. A robust understanding of its signaling pathways, combined with standardized and reproducible experimental protocols for measuring its function, is essential for the successful development of P2X7R antagonists. The continued investigation of brain-penetrant antagonists in clinical trials holds the potential to translate our understanding of purinergic signaling into meaningful therapies for patients with debilitating neurological disorders.
The Role of JNJ-54175446 in Modulating Microglial Activation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Abstract Microglial activation is a central process in the neuroinflammatory cascades implicated in a range of neurological and psychiatric disorders. The P...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microglial activation is a central process in the neuroinflammatory cascades implicated in a range of neurological and psychiatric disorders. The P2X7 receptor (P2X7R), an ATP-gated ion channel predominantly expressed on microglia, has emerged as a key regulator of this process. JNJ-54175446 is a potent, selective, and brain-penetrant antagonist of the P2X7R. This technical guide provides an in-depth analysis of the role of JNJ-54175446 in mitigating microglial activation, supported by preclinical data, detailed experimental protocols, and signaling pathway visualizations. The evidence presented herein underscores the therapeutic potential of JNJ-54175446 in neuroinflammatory conditions.
Introduction: Microglia and the P2X7 Receptor in Neuroinflammation
Microglia, the resident immune cells of the central nervous system (CNS), are critical for maintaining brain homeostasis.[1][2] In response to pathological stimuli such as injury, infection, or protein aggregates, microglia transition from a resting, ramified state to an activated, amoeboid morphology.[3] This activation is a double-edged sword: while it is essential for clearing cellular debris and pathogens, chronic or dysregulated activation contributes to a pro-inflammatory environment that can drive neurodegeneration.[4]
A key signaling pathway governing microglial activation involves the P2X7 receptor.[3][5] Under conditions of cellular stress or damage, high concentrations of extracellular adenosine (B11128) triphosphate (ATP) act as a "danger signal," binding to and activating P2X7R.[6] This activation triggers a cascade of downstream events, including the assembly of the NLRP3 inflammasome, activation of caspase-1, and the subsequent cleavage and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β) and IL-18.[6] This P2X7R-NLRP3-IL-1β signaling axis is a pivotal initiator of the neuroinflammatory cascade.[7]
JNJ-54175446 is a high-affinity, central nervous system-penetrant P2X7R antagonist.[8] Its ability to cross the blood-brain barrier and engage its target in the brain makes it a promising therapeutic candidate for disorders with a neuroinflammatory component.[4][8]
Mechanism of Action of JNJ-54175446 in Microglial Activation
JNJ-54175446 exerts its modulatory effects on microglia by directly blocking the P2X7 receptor. By preventing the binding of extracellular ATP to P2X7R, JNJ-54175446 inhibits the initial trigger for a significant pro-inflammatory signaling pathway within these immune cells.
Signaling Pathway of P2X7R-Mediated Microglial Activation
The activation of the P2X7 receptor on microglia initiates a well-defined signaling cascade leading to the release of inflammatory mediators.
P2X7R signaling pathway in microglia.
Downstream Effects of P2X7R Blockade by JNJ-54175446
By inhibiting the P2X7 receptor, JNJ-54175446 is expected to:
Reduce Pro-inflammatory Cytokine Release: Primarily inhibit the release of mature IL-1β and IL-18 from activated microglia.
Attenuate Microglial Reactivity: Prevent the morphological changes associated with microglial activation, such as the transition from a ramified to an amoeboid state.
Decrease Neuroinflammation: By reducing the production of inflammatory mediators, JNJ-54175446 can dampen the overall neuroinflammatory environment in the CNS.
Preclinical Evidence for the Role of JNJ-54175446 in Microglial Activation
Preclinical studies utilizing JNJ-54175446 and other closely related P2X7R antagonists have demonstrated their efficacy in modulating microglial activation and neuroinflammation.
Quantitative Data on the Effects of P2X7R Antagonism
The following tables summarize key quantitative findings from preclinical studies investigating the effects of P2X7R antagonists on microglial activation.
Experimental Protocols for Assessing the Role of JNJ-54175446 on Microglial Activation
The following section outlines detailed methodologies for key experiments used to evaluate the efficacy of JNJ-54175446 in modulating microglial activation.
In Vitro Microglial Activation Assay
This protocol describes the culture of primary microglia and the assessment of JNJ-54175446's ability to inhibit LPS- and ATP-induced IL-1β release.
In vitro microglial activation experimental workflow.
Methodology:
Microglia Isolation and Culture:
Primary microglia are isolated from the cerebral cortices of neonatal mice (P0-P3) using standard protocols involving enzymatic digestion (e.g., trypsin) and mechanical dissociation.
Mixed glial cultures are established and maintained for 10-14 days. Microglia are then isolated by gentle shaking.
Isolated microglia are plated onto appropriate culture plates and allowed to adhere.
Treatment with JNJ-54175446 and Stimuli:
Microglia are pre-incubated with varying concentrations of JNJ-54175446 or vehicle control for a specified period (e.g., 1 hour).
To prime the inflammasome, cells are stimulated with lipopolysaccharide (LPS; e.g., 100 ng/mL) for 4 hours.
Following LPS priming, P2X7R is activated with a high concentration of ATP (e.g., 5 mM) or a more potent agonist like BzATP for 30 minutes.
Quantification of IL-1β Release:
Cell culture supernatants are collected and centrifuged to remove cellular debris.
The concentration of IL-1β in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
In Vivo Assessment of Microglial Activation
This protocol describes an in vivo model of neuroinflammation and the subsequent analysis of microglial activation markers.
Methodology:
Animal Model and Dosing:
An in vivo model of neuroinflammation is induced in mice, for example, by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
JNJ-54175446 is administered to the animals (e.g., via oral gavage or i.p. injection) at various doses and time points relative to the inflammatory challenge.
Tissue Processing and Immunohistochemistry:
At a designated time point after the inflammatory stimulus, animals are euthanized, and brains are collected.
Brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned.
Brain sections are stained with primary antibodies against microglial markers, such as Iba-1 (for morphology and cell counts) and CD11b.
Fluorescently labeled secondary antibodies are used for visualization.
Image Acquisition and Analysis:
Images of stained brain sections are captured using a confocal or fluorescence microscope.
Microglial activation is quantified by analyzing cell morphology (e.g., soma size, process length and branching) and the intensity of Iba-1 or CD11b staining.
Flow Cytometry Analysis of Microglial Activation
This protocol provides a method for the quantitative analysis of microglial cell surface markers.
Methodology:
Brain Dissociation and Cell Isolation:
Brains from treated and control animals are harvested and mechanically and enzymatically dissociated to obtain a single-cell suspension.
Myelin is removed, and microglia are enriched using a Percoll gradient.
Antibody Staining:
The single-cell suspension is incubated with fluorescently conjugated antibodies against microglial surface markers, such as CD11b and CD45. Activated microglia are typically characterized by a CD11b+/CD45high expression profile, whereas resting microglia are CD11b+/CD45low.[2]
Flow Cytometry:
The stained cells are analyzed using a flow cytometer to quantify the percentage of different microglial populations based on their marker expression.
Conclusion
JNJ-54175446 represents a targeted therapeutic strategy for a range of CNS disorders characterized by neuroinflammation. By potently and selectively antagonizing the P2X7 receptor on microglia, JNJ-54175446 effectively inhibits a critical pathway in the initiation and propagation of the inflammatory cascade. The preclinical data, though still emerging for this specific compound, strongly support the potential of P2X7R antagonism to reduce pro-inflammatory cytokine release and attenuate microglial reactivity. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of JNJ-54175446 as a novel therapeutic agent for neuroinflammatory diseases. Further research will be crucial to fully elucidate its clinical utility and to identify the patient populations most likely to benefit from this targeted immunomodulatory approach.
JNJ-54175446: A Novel P2X7 Receptor Antagonist Targeting the Interleukin-1β Release Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of JNJ-54175446, a potent and selective antagonist of the P2X7 receptor, and...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of JNJ-54175446, a potent and selective antagonist of the P2X7 receptor, and its role in modulating the interleukin-1β (IL-1β) release pathway. The document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of targeting neuroinflammation. We delve into the molecular mechanisms of the IL-1β pathway, the pharmacological profile of JNJ-54175446, and detailed experimental protocols for assessing its activity. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams in the DOT language.
Introduction: The Role of IL-1β in Neuroinflammation
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune system.[1][2] Its release is tightly regulated and often associated with cellular stress, infection, and tissue damage.[3][4] In the central nervous system (CNS), dysregulated IL-1β release is implicated in the pathogenesis of various neuroinflammatory and neuropsychiatric disorders, including major depressive disorder (MDD).[3][5][6] Consequently, targeting the IL-1β release pathway presents a promising therapeutic strategy for these conditions.
The maturation and secretion of IL-1β are controlled by a multi-protein complex known as the inflammasome.[3][7][8] The NLRP3 inflammasome is a particularly well-studied platform that responds to a variety of danger signals, leading to the activation of caspase-1, the enzyme responsible for cleaving pro-IL-1β into its active, secretable form.[3][4][8]
The Interleukin-1β Release Pathway
The release of mature IL-1β is a multi-step process, often described by a two-signal model, particularly for the activation of the NLRP3 inflammasome.
Signal 1 (Priming): This initial signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[3][8] These molecules activate pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to the activation of the transcription factor NF-κB.[3] This, in turn, upregulates the transcription of genes encoding pro-IL-1β and NLRP3, the sensor component of the inflammasome.[3][8]
Signal 2 (Activation): The second signal is triggered by a variety of stimuli, including extracellular adenosine (B11128) triphosphate (ATP), which acts on the P2X7 receptor.[5][9] Activation of the P2X7 receptor, an ATP-gated ion channel, leads to an efflux of potassium ions (K+) from the cell.[5][9] This ionic imbalance is a key trigger for the assembly and activation of the NLRP3 inflammasome.[3][10]
Inflammasome Assembly and IL-1β Maturation: Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, bringing multiple pro-caspase-1 molecules into close proximity and facilitating their auto-cleavage and activation.[7][8] Activated caspase-1 then cleaves pro-IL-1β into its mature, 17 kDa form, which is subsequently secreted from the cell.[1][7]
Figure 1: The Interleukin-1β Release Pathway and the Mechanism of Action of JNJ-54175446.
JNJ-54175446: A CNS-Penetrant P2X7 Receptor Antagonist
JNJ-54175446 is a novel, potent, and selective antagonist of the P2X7 receptor.[6][10] Its ability to penetrate the blood-brain barrier makes it a promising candidate for treating neurological and psychiatric disorders associated with neuroinflammation.[3][11]
Mechanism of Action
JNJ-54175446 exerts its anti-inflammatory effects by binding to the P2X7 receptor and preventing its activation by extracellular ATP.[7] By blocking this key "Signal 2" for NLRP3 inflammasome activation, JNJ-54175446 effectively inhibits the downstream cascade, leading to a reduction in caspase-1 activation and, consequently, a decrease in the maturation and release of IL-1β.[5][12]
Pharmacological and Clinical Data
Clinical and preclinical studies have provided valuable quantitative data on the pharmacokinetics, pharmacodynamics, and safety profile of JNJ-54175446.
Table 1: Pharmacodynamic and In Vitro Potency of JNJ-54175446
| - | - | Major Depressive Disorder | 600 mg single dose, then 150 mg daily | Did not show rapid antidepressant effects but blunted anhedonia reduction after sleep deprivation. |[3][5] |
Experimental Protocols
Ex Vivo Lipopolysaccharide (LPS) and ATP-Induced IL-1β Release Assay in Human Whole Blood
This assay is a robust method to assess the potency of compounds like JNJ-54175446 in inhibiting the NLRP3 inflammasome-mediated release of IL-1β in a physiologically relevant matrix.
Objective: To measure the concentration of IL-1β released from human whole blood following stimulation with LPS and a P2X7 receptor agonist (e.g., ATP or BzATP) in the presence and absence of JNJ-54175446.
Materials:
Freshly drawn human whole blood collected in heparinized tubes.
RPMI 1640 medium.
Lipopolysaccharide (LPS) from E. coli.
Adenosine 5'-triphosphate (ATP) or 3'-O-(4-benzoyl)benzoyl-ATP (BzATP).
JNJ-54175446 stock solution in a suitable solvent (e.g., DMSO).
Phosphate-buffered saline (PBS).
24-well or 96-well tissue culture plates.
Centrifuge.
Human IL-1β ELISA kit.
CO2 incubator (37°C, 5% CO2).
Procedure:
Blood Dilution: Dilute the fresh whole blood 1:1 with RPMI 1640 medium.[16]
Plating: Add the diluted blood to the wells of a tissue culture plate.
Compound Incubation: Add varying concentrations of JNJ-54175446 (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.
Priming (Signal 1): Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.[17] Incubate for 2 hours and 40 minutes at 37°C.[17]
Activation (Signal 2): Add ATP to a final concentration of 2 mM (or BzATP at an appropriate concentration) to the designated wells.[17] Incubate for an additional 20-30 minutes at 37°C.[16][17]
Sample Collection: After the final incubation, centrifuge the plates to pellet the blood cells.
Supernatant Collection: Carefully collect the plasma supernatant from each well.
IL-1β Measurement: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
Data Analysis: Plot the IL-1β concentration against the concentration of JNJ-54175446 and calculate the IC50 value.
Figure 2: Experimental Workflow for the Ex Vivo IL-1β Release Assay.
Conclusion
JNJ-54175446 is a promising therapeutic agent that effectively targets the P2X7 receptor, a key regulator of the NLRP3 inflammasome and IL-1β release. Its ability to penetrate the CNS and engage its target in a dose-dependent manner has been demonstrated in clinical trials. The in-depth understanding of the IL-1β pathway and the availability of robust experimental protocols, such as the whole blood assay described herein, are crucial for the continued development and evaluation of JNJ-54175446 and other P2X7 receptor antagonists for the treatment of neuroinflammatory disorders. This guide provides a foundational resource for researchers and clinicians working in this exciting field.
Preclinical Profile of JNJ-54175446: A P2X7 Receptor Antagonist for Epilepsy
An In-depth Technical Guide for Researchers and Drug Development Professionals This document provides a comprehensive overview of the preclinical studies investigating JNJ-54175446, a potent and selective P2X7 receptor a...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of the preclinical studies investigating JNJ-54175446, a potent and selective P2X7 receptor antagonist, as a potential therapeutic agent for epilepsy. The focus is on the compound's efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic profile in relevant animal models of treatment-resistant epilepsy.
Introduction: Targeting Neuroinflammation in Epilepsy
A significant portion of individuals with epilepsy, particularly temporal lobe epilepsy (TLE), do not respond to currently available anti-seizure medications, highlighting the urgent need for novel therapeutic strategies.[1][2] Emerging evidence points to neuroinflammation as a key contributor to the pathogenesis and perpetuation of seizures.[3] The P2X7 receptor, an ATP-gated ion channel primarily expressed on microglia and other immune cells in the central nervous system (CNS), plays a crucial role in coordinating neuroinflammatory responses.[1][4][5] In conditions of cellular stress or injury, such as during a seizure, extracellular ATP levels rise, activating the P2X7 receptor and leading to the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[5][6]
JNJ-54175446 is a potent, selective, and brain-penetrant P2X7 receptor antagonist developed to mitigate this inflammatory cascade.[4][7] Preclinical research has evaluated its potential to suppress seizures in models of drug-resistant epilepsy, offering a novel, inflammation-targeted therapeutic approach.[3][4]
Core Mechanism of Action
JNJ-54175446 exerts its therapeutic effect by blocking the P2X7 receptor. This antagonism prevents the downstream signaling cascade initiated by high levels of extracellular ATP, thereby inhibiting the release of pro-inflammatory cytokines and reducing neuroinflammation.
Caption: Proposed mechanism of JNJ-54175446 action.
Preclinical Efficacy and Pharmacodynamics
The primary preclinical model used to evaluate JNJ-54175446 for epilepsy is the intra-amygdala kainic acid (IAKA) mouse model. This model is specifically designed to replicate key features of drug-resistant TLE, including spontaneous recurrent seizures that are refractory to conventional anti-seizure medications like levetiracetam.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Anti-Seizure Efficacy in the IAKA Mouse Model
The therapeutic effect is due to receptor blockade, not reduced expression.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key protocols used in the evaluation of JNJ-54175446.
IAKA Model of Drug-Resistant TLE
This protocol establishes a robust model of TLE characterized by spontaneous seizures.
Animal Subjects : Adult male mice are utilized for the study.
Stereotaxic Surgery : Mice are anesthetized and placed in a stereotaxic frame. A microinjection of kainic acid is made directly into the amygdala.
Induction of Status Epilepticus (SE) : The kainic acid injection induces an initial period of continuous seizure activity (status epilepticus).
Latent Period : Following SE, there is a seizure-free "latent" period, typically lasting several days.
Chronic Phase : Mice develop spontaneous recurrent seizures, which are monitored continuously.
Drug Administration and Seizure Monitoring Workflow
The experimental workflow is designed to assess the anti-seizure efficacy of JNJ-54175446 after the establishment of chronic epilepsy.
Caption: Workflow for the IAKA model efficacy study.
EEG Implantation : Prior to or following IAKA injection, mice are implanted with telemetry devices for continuous electroencephalogram (EEG) recording.
Baseline Monitoring : Spontaneous seizures are recorded for a baseline period (e.g., up to Day 14 post-SE).[4]
Treatment : Mice are randomized to receive once-daily intraperitoneal (IP) injections of JNJ-54175446 (30 mg/kg) or a vehicle control for a fixed duration (e.g., 5 days).[4]
Post-Treatment Monitoring : EEG recordings continue for an extended period after the final dose to assess the duration of the anti-seizure effect and allow for drug washout.[4]
Pharmacokinetic (PK) Analysis
Sample Collection : At a predetermined time point following the final dose (e.g., 3 hours), animals are euthanized.[4] Blood is collected for plasma separation, and the brain is rapidly excised.
Sample Processing : Brain tissue is homogenized.
Quantification : The concentration of JNJ-54175446 in both plasma and brain homogenates is determined using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4]
Pharmacodynamic (PD) and Histological Analysis
Tissue Preparation : At the end of the study, mice are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are removed and processed for sectioning.
Immunohistochemistry : Brain sections are stained with specific antibodies to visualize markers of neuroinflammation.
Astrogliosis : Glial Fibrillary Acidic Protein (GFAP) is used to identify reactive astrocytes.
Microglial Activation : Ionized calcium-binding adapter molecule 1 (Iba1) is used to assess microglial morphology and density.
Microscopy and Analysis : Stained sections are imaged using microscopy, and the extent of staining (e.g., immunoreactivity) is quantified in specific brain regions, such as the hippocampus, to compare between treatment and vehicle groups.
Logical Framework for Therapeutic Effect
The preclinical data support a clear logical relationship between the pharmacological action of JNJ-54175446 and its observed anti-seizure effects. By targeting a key upstream driver of neuroinflammation, the compound addresses a pathological process believed to contribute to seizure generation and persistence in drug-resistant epilepsy.
Caption: Logical pathway from P2X7R antagonism to seizure reduction.
Conclusion and Future Directions
The preclinical data for JNJ-54175446 provide a strong rationale for its development as a treatment for drug-resistant epilepsy. In the IAKA model, the compound demonstrated significant anti-seizure effects that were sustained even after treatment cessation.[1][4] These efficacy findings are supported by a clear mechanism of action involving the suppression of neuroinflammatory markers like astrogliosis.[1] The favorable pharmacokinetic profile, including excellent brain penetration and high receptor occupancy, further strengthens its therapeutic potential.[4]
Targeting the P2X7 receptor represents a departure from conventional anti-seizure strategies that primarily modulate neuronal excitability. This neuroinflammatory-focused approach may offer a viable new adjunctive therapy for patients who do not respond to existing treatments.[8] Future studies could explore the efficacy of JNJ-54175446 in other animal models of epilepsy and investigate its potential for long-term disease modification.[4]
The Pharmacodynamics of JNJ-54175446: A Brain-Penetrant P2X7 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction JNJ-54175446 is a potent, selective, and orally bioavailable antagonist of the P2X7 receptor that readily penetrates the blood-b...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
JNJ-54175446 is a potent, selective, and orally bioavailable antagonist of the P2X7 receptor that readily penetrates the blood-brain barrier.[1] Developed by Janssen Pharmaceuticals, this investigational compound has garnered significant interest for its potential therapeutic applications in neuropsychiatric disorders, particularly major depressive disorder (MDD), by targeting neuroinflammatory pathways.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of JNJ-54175446, detailing its mechanism of action, receptor engagement, and downstream functional effects. The information is compiled from preclinical and clinical studies, with a focus on quantitative data and experimental methodologies to support further research and development in this area.
Core Mechanism of Action: P2X7 Receptor Antagonism
JNJ-54175446 exerts its pharmacological effects by specifically blocking the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells such as microglia in the central nervous system (CNS) and monocytes in the periphery.[3][4] Under conditions of cellular stress or injury, high concentrations of extracellular ATP trigger the activation of the P2X7 receptor.[4] This activation leads to the formation of a non-selective pore, causing downstream signaling events that culminate in the maturation and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[3][4][5] By antagonizing the P2X7 receptor, JNJ-54175446 effectively inhibits this cascade, thereby reducing the release of IL-1β and mitigating neuroinflammation, a key pathological process implicated in mood disorders.[3][5]
Quantitative Pharmacodynamic Parameters
The pharmacodynamic profile of JNJ-54175446 has been characterized through a series of in vitro and in vivo studies, providing key quantitative metrics for its potency and efficacy.
In Vitro Potency
JNJ-54175446 demonstrates high potency against both human and rat P2X7 receptors. The pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50), are summarized in the table below.
A key pharmacodynamic marker for JNJ-54175446 is its ability to inhibit the release of IL-1β from peripheral blood cells. In a first-in-human study, single doses of JNJ-54175446 demonstrated a dose-dependent attenuation of lipopolysaccharide (LPS) and 3'-O-(4-benzoylbenzoyl)-ATP (BzATP)-induced IL-1β release.
Positron Emission Tomography (PET) imaging has been instrumental in quantifying the in vivo brain P2X7 receptor occupancy of JNJ-54175446 in both preclinical models and humans. These studies have established a clear relationship between plasma drug concentrations and target engagement in the CNS.
Species
Dose
Route
Receptor Occupancy
Reference
Rhesus Monkey
0.1 mg/kg
Intravenous
17%
Rhesus Monkey
2.5 mg/kg
Intravenous
60%
Human
5 - 300 mg
Oral
Dose-dependent, approaching saturation at doses >50 mg
Detailed methodologies are crucial for the replication and extension of pharmacodynamic studies. The following sections outline the key experimental protocols used to characterize JNJ-54175446.
Ex Vivo Lipopolysaccharide/BzATP-Induced IL-1β Release Assay
This assay is a cornerstone for assessing the peripheral pharmacodynamic activity of JNJ-54175446.
Objective: To measure the inhibitory effect of JNJ-54175446 on P2X7 receptor-mediated IL-1β release from peripheral blood cells.
Methodology:
Blood Collection: Whole blood samples are collected from subjects at various time points following the administration of JNJ-54175446 or placebo.
Cell Stimulation: Aliquots of whole blood are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
P2X7 Activation: The P2X7 receptor is then activated with a specific agonist, 3'-O-(4-benzoylbenzoyl)-ATP (BzATP), to trigger the release of mature IL-1β.
Cytokine Quantification: Plasma is separated, and the concentration of IL-1β is measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
Data Analysis: The percentage of inhibition of IL-1β release is calculated for each JNJ-54175446 concentration or dose group relative to a vehicle control, allowing for the determination of IC50 values.[5]
In Vivo P2X7 Receptor Occupancy by Positron Emission Tomography (PET)
PET imaging enables the non-invasive quantification of target engagement in the brain.
Objective: To determine the relationship between JNJ-54175446 dose, plasma concentration, and P2X7 receptor occupancy in the CNS.
Methodology:
Radioligand: A specific PET radioligand for the P2X7 receptor, such as [¹⁸F]JNJ-64413739, is administered intravenously.
Baseline Scan: A baseline PET scan is performed to measure the initial density of available P2X7 receptors in the brain.
Drug Administration: Subjects are administered a single oral dose of JNJ-54175446.
Post-dose Scan: A second PET scan is conducted at a time point corresponding to the expected peak plasma concentration of JNJ-54175446.
Image Analysis: Brain images are acquired and analyzed to determine the regional distribution and binding of the radioligand. The reduction in radioligand binding in the post-dose scan compared to the baseline scan is used to calculate the percentage of P2X7 receptor occupancy by JNJ-54175446.
Pharmacokinetic Sampling: Blood samples are collected throughout the study to determine the plasma concentration of JNJ-54175446, which is then correlated with receptor occupancy data.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the pharmacodynamics of JNJ-54175446.
JNJ-54175446: A Technical Overview of Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals JNJ-54175446 is a potent and selective antagonist of the P2X7 receptor, a key player in neuroinflammation, that has been investigated for the treatment of m...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
JNJ-54175446 is a potent and selective antagonist of the P2X7 receptor, a key player in neuroinflammation, that has been investigated for the treatment of major depressive disorder.[1][2] A critical attribute for a centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the methodologies and findings from key preclinical and clinical studies that have characterized the BBB penetration of JNJ-54175446.
Quantitative Analysis of Blood-Brain Barrier Penetration
The capacity of JNJ-54175446 to enter the central nervous system (CNS) has been quantitatively assessed in both preclinical and clinical settings. The data consistently demonstrates that the compound achieves therapeutically relevant concentrations in the brain.
Preclinical Data (Rodent Models)
In studies involving rats, JNJ-54175446 demonstrated efficient passage into the brain. Following oral administration, the compound achieved a brain-to-plasma concentration ratio of approximately 1.1.[3] Further investigation into brain target engagement revealed a dose-dependent occupancy of the P2X7 receptor. An oral dose of 10 mg/kg resulted in over 80% receptor occupancy for a 24-hour period.[3] The effective dose for 50% receptor occupancy (ED50) in the brain was determined to be 0.46 mg/kg, which corresponded to a plasma concentration of 105 ng/mL.[3]
In a first-in-human study, the penetration of JNJ-54175446 into the CNS was confirmed through the analysis of cerebrospinal fluid (CSF).[4] While the maximum concentration (Cmax) of the drug in the CSF was found to be seven times lower than the total plasma Cmax, a comparison of the unbound concentrations in both compartments revealed they were comparable.[4] This is a crucial finding, as it is the unbound fraction of a drug that is generally considered to be pharmacologically active. Positron Emission Tomography (PET) imaging studies in healthy human participants further corroborated the compound's ability to cross the BBB and engage its target, demonstrating a clear relationship between the administered dose and receptor occupancy in the brain.[5][6]
The following sections detail the methodologies employed in the key studies that evaluated the blood-brain barrier penetration of JNJ-54175446.
Preclinical Evaluation in Rodents
Brain and Plasma Pharmacokinetic Analysis:
The assessment of JNJ-54175446 concentrations in the brain and plasma of rats was conducted following a single oral administration of the compound. At predetermined time points post-dosing, animals were euthanized, and samples of both blood and brain tissue were collected. Plasma was separated from the blood samples by centrifugation. Brain tissue was homogenized to ensure uniform distribution for analysis. The concentrations of JNJ-54175446 in both plasma and brain homogenates were then quantified using a validated bioanalytical method, likely high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is a standard for such determinations. The brain/plasma concentration ratio was subsequently calculated by dividing the concentration of the drug in the brain tissue by its concentration in the plasma.
Ex Vivo P2X7 Receptor Occupancy Assay:
To determine the extent of P2X7 receptor engagement in the brain, an ex vivo autoradiography technique was employed. Rats were administered varying oral doses of JNJ-54175446. After a specified duration to allow for drug distribution, the animals were euthanized, and their brains were rapidly removed and frozen. The brains were then sectioned into thin slices. These brain sections were incubated with a radiolabeled ligand that specifically binds to the P2X7 receptor. The amount of radioactivity bound to the receptors in the brain slices was measured using autoradiography. By comparing the binding of the radioligand in brain sections from drug-treated animals to that in sections from vehicle-treated control animals, the percentage of P2X7 receptors occupied by JNJ-54175446 at different dose levels could be calculated.
Preclinical BBB Penetration Assessment Workflow.
Clinical Evaluation in Humans
Cerebrospinal Fluid (CSF) Analysis:
The human study to assess CNS penetration involved the administration of a single 300 mg dose of JNJ-54175446.[4] At specific time points following the dose, samples of both blood and CSF were collected from the study participants. CSF was obtained via a lumbar puncture procedure. Plasma was isolated from the blood samples. The concentrations of total and unbound JNJ-54175446 in both plasma and CSF were determined using a validated bioanalytical method. The unbound concentration is of particular interest as it represents the fraction of the drug that is free to interact with its target.
Positron Emission Tomography (PET) Imaging:
PET imaging was utilized to directly visualize and quantify the engagement of JNJ-54175446 with P2X7 receptors in the human brain. This advanced imaging technique involves the use of a radiotracer that binds to the P2X7 receptor. Healthy volunteers were administered a single dose of JNJ-54175446, ranging from 5 to 300 mg.[5] Following drug administration, the radiotracer was injected, and PET scans were acquired to measure the level of radiotracer binding in the brain. The displacement of the radiotracer by JNJ-54175446 from the P2X7 receptors allowed for the calculation of receptor occupancy at different dose levels. This provided a direct in-vivo confirmation of the drug's ability to cross the BBB and interact with its intended target in the human brain.
Clinical BBB Penetration and Target Engagement Workflow.
Signaling Pathway Context
JNJ-54175446 exerts its therapeutic effect by blocking the P2X7 receptor, which is an ATP-gated ion channel predominantly expressed on microglia in the CNS.[7] The activation of the P2X7 receptor by high concentrations of extracellular ATP, a danger signal released during cellular stress or injury, initiates a pro-inflammatory cascade. This leads to the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, including interleukin-1β (IL-1β).[8] By antagonizing the P2X7 receptor, JNJ-54175446 aims to attenuate this neuroinflammatory response, which is implicated in the pathophysiology of mood disorders.[9]
The Selectivity Profile of JNJ-54175446: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the selectivity profile of JNJ-54175446, a potent, selective, and brain-penetrant antagonist of th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of JNJ-54175446, a potent, selective, and brain-penetrant antagonist of the P2X7 receptor. The document details its binding affinity and functional potency across various species, outlines key experimental methodologies used in its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Data Presentation
The selectivity of JNJ-54175446 has been primarily characterized through its potent antagonism of the P2X7 receptor, an adenosine (B11128) triphosphate (ATP)-gated ion channel implicated in neuroinflammation.
Table 1: In Vitro Potency of JNJ-54175446 at P2X7 Receptors
Species
Receptor
Potency (pIC50)
Human
P2X7
8.46
Rat
P2X7
8.81
Mouse
P2X7
7.8
Dog
P2X7
7.9
Macaque
P2X7
8.1
Table 2: Functional Activity and Target Engagement of JNJ-54175446
Assay
Metric
Value
Species
Notes
Ex Vivo IL-1β Release Inhibition
IC50
82 ng/mL
Human
Inhibition of lipopolysaccharide (LPS) and BzATP-induced IL-1β release from peripheral blood.
Central P2X7 Receptor Occupancy
EC50 (plasma concentration)
105 ng/mL
Human
Estimated value for central nervous system P2X7 receptor binding.
Central P2X7 Receptor Occupancy
EC90 (plasma concentration)
900 ng/mL
Human
Estimated value for central nervous system P2X7 receptor binding.
Brain P2X7 Receptor Occupancy
EC50 (plasma concentration)
44.3 ng/mL
Human
Estimated from translational modeling.
Peripheral IL-1β Release Inhibition
EC50 (plasma concentration)
67.0 ng/mL
Human
Estimated from translational modeling.
Experimental Protocols
Detailed methodologies for two key assays used to characterize the pharmacodynamic effects of JNJ-54175446 are provided below.
Ex Vivo Interleukin-1β (IL-1β) Release Assay
This functional assay quantifies the ability of JNJ-54175446 to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells.
Objective: To determine the potency of JNJ-54175446 in blocking P2X7 receptor-mediated IL-1β release in peripheral blood.
Methodology:
Blood Collection: Whole blood samples are collected from subjects.
Cell Stimulation: The blood samples are stimulated ex vivo with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
P2X7 Activation: The P2X7 receptor is then activated with a specific agonist, such as 3'-O-(4-benzoyl)benzoyl-ATP (BzATP), which triggers the processing and release of mature IL-1β.
JNJ-54175446 Treatment: The assay is performed in the presence of varying concentrations of JNJ-54175446 or a placebo control.
Quantification: The concentration of IL-1β in the plasma is measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
Data Analysis: The inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of IL-1β release against the concentration of JNJ-54175446.
Ex Vivo IL-1β Release Assay Workflow.
Positron Emission Tomography (PET) Receptor Occupancy Study
This in vivo imaging technique is used to quantify the binding of JNJ-54175446 to P2X7 receptors in the brain.
Objective: To determine the relationship between the plasma concentration of JNJ-54175446 and the occupancy of P2X7 receptors in the central nervous system.
Methodology:
Radioligand: A specific PET radioligand for the P2X7 receptor, such as 18F-JNJ-64413739, is administered intravenously to the subject.
Baseline Scan: A baseline PET scan is performed to measure the initial binding of the radioligand to P2X7 receptors in the absence of JNJ-54175446.
JNJ-54175446 Administration: A single oral dose of JNJ-54175446 is administered to the subject.
Post-dose Scan: A second PET scan is conducted at a specified time after JNJ-54175446 administration to measure the displacement of the radioligand by the drug.
Plasma Sampling: Blood samples are collected at various time points to determine the plasma concentration of JNJ-54175446.
Image Analysis: The PET images are analyzed to calculate the receptor occupancy in different brain regions. This is typically done by comparing the radioligand binding potential before and after drug administration.
Data Modeling: The receptor occupancy data is modeled as a function of the plasma concentration of JNJ-54175446 to determine the EC50 (the concentration at which 50% of the receptors are occupied).
PET Receptor Occupancy Study Workflow.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP), initiates a cascade of intracellular events that are central to the inflammatory response, particularly in microglia. JNJ-54175446 acts by blocking this initial step.
P2X7 Receptor Signaling Pathway.
Foundational
JNJ-54175446: A Technical Guide to its Antagonistic Effect on Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals Introduction JNJ-54175446 is a potent, selective, and brain-penetrant antagonist of the P2X7 receptor, an ATP-gated ion channel.[1] The P2X7 receptor is a k...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-54175446 is a potent, selective, and brain-penetrant antagonist of the P2X7 receptor, an ATP-gated ion channel.[1] The P2X7 receptor is a key player in purinergic signaling, a form of extracellular signaling mediated by purine (B94841) nucleosides and nucleotides such as adenosine (B11128) and ATP.[2] Activation of the P2X7 receptor, particularly in response to high concentrations of extracellular ATP released during cellular stress or injury, triggers a cascade of downstream signaling events.[3] These events are critically involved in neuroinflammation, immune responses, and have been implicated in the pathophysiology of various neurological and psychiatric disorders, including major depressive disorder.[2][4] This technical guide provides an in-depth overview of the effects of JNJ-54175446 on purinergic signaling, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.
Mechanism of Action
JNJ-54175446 exerts its pharmacological effects by directly binding to the P2X7 receptor and inhibiting its activation by extracellular ATP. This antagonistic action prevents the conformational changes in the receptor that would normally lead to the opening of its non-selective cation channel.[5] By blocking this initial step, JNJ-54175446 effectively abrogates the subsequent downstream signaling cascades mediated by the P2X7 receptor.
The primary and most well-characterized consequence of P2X7 receptor activation is the assembly and activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[3][6] This multi-protein complex is responsible for the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secretable forms.[6][7] Therefore, by antagonizing the P2X7 receptor, JNJ-54175446 effectively suppresses the production and release of these key inflammatory mediators.[2]
Quantitative Data
The potency and selectivity of JNJ-54175446 have been characterized across various species and experimental systems. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of JNJ-54175446 against P2X7 Receptors from Different Species
This section details the methodologies for key experiments used to characterize the effects of JNJ-54175446 on purinergic signaling.
Ex Vivo Lipopolysaccharide (LPS) and Benzoylbenzoyl-ATP (BzATP)-Induced IL-1β Release Assay
This assay is a cornerstone for evaluating the pharmacodynamic activity of P2X7 receptor antagonists. It measures the ability of a compound to inhibit the release of IL-1β from immune cells in a whole blood sample following stimulation.
Materials:
Freshly collected human whole blood in sodium-heparin tubes.[9][10]
Blood Dilution: Dilute the whole blood with RPMI 1640 medium. A 1:1 dilution is a common starting point.[13]
Plating: Add the diluted whole blood to the wells of a 24-well tissue culture plate.
Compound Incubation: Add varying concentrations of JNJ-54175446 or vehicle control to the wells and incubate for a predetermined period (e.g., 30-60 minutes) at 37°C and 5% CO2.
LPS Priming: Add LPS to the wells to a final concentration of 1 µg/mL to prime the cells for pro-IL-1β production. Incubate for 2 to 5 hours at 37°C and 5% CO2.[10][14]
P2X7 Receptor Stimulation: Add BzATP to the wells to a final concentration of approximately 300 µM to stimulate the P2X7 receptor.[12] Incubate for an additional 20-40 minutes.[10][14]
Sample Collection: Centrifuge the plates to pellet the blood cells.
IL-1β Quantification: Carefully collect the supernatant and measure the concentration of IL-1β using a validated human IL-1β ELISA kit according to the manufacturer's instructions.
Data Analysis: Calculate the percent inhibition of IL-1β release for each concentration of JNJ-54175446 compared to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.
P2X7 Receptor Occupancy Study using Positron Emission Tomography (PET)
PET imaging with a specific radioligand is employed to determine the extent and duration of JNJ-54175446 binding to P2X7 receptors in the brain.
Methodology Overview:
Radioligand: A specific PET radioligand for the P2X7 receptor, such as 18F-JNJ-64413739, is used.[15]
Baseline Scan: A baseline PET scan is performed on subjects to measure the initial density of available P2X7 receptors in the brain. This involves intravenous injection of the radioligand followed by dynamic imaging.[15]
Drug Administration: Subjects are administered a single oral dose of JNJ-54175446.[15]
Post-dose Scan: A second PET scan is conducted at a specified time point after drug administration (e.g., 4-6 hours) to measure the receptor occupancy by JNJ-54175446.[15]
Arterial Blood Sampling: Throughout the PET scans, arterial blood samples are collected to measure the concentration of the radioligand in the plasma, which is necessary for kinetic modeling.[15]
Data Analysis: The PET data is analyzed using kinetic models (e.g., two-tissue compartment model or Logan graphical analysis) to estimate the regional volumes of distribution (VT) of the radioligand before and after drug administration.[15] Receptor occupancy is then calculated based on the reduction in VT after drug administration.[16]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by JNJ-54175446.
Caption: P2X7 Receptor Signaling Pathway and Inhibition by JNJ-54175446.
Caption: Experimental Workflows for Characterizing JNJ-54175446.
Conclusion
JNJ-54175446 is a well-characterized P2X7 receptor antagonist with demonstrated potency and brain penetrance. Its mechanism of action, centered on the inhibition of the P2X7 receptor and subsequent suppression of the NLRP3 inflammasome-mediated release of IL-1β and IL-18, provides a strong rationale for its investigation in neuroinflammatory and psychiatric disorders. The quantitative data and experimental protocols detailed in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of purinergic signaling and its therapeutic modulation.
Application Notes and Protocols for JNJ-54175446 In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals Introduction JNJ-54175446 is a potent and selective, brain-penetrant antagonist of the P2X7 receptor (P2X7R).[1] The P2X7R is an ATP-gated ion channel prima...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-54175446 is a potent and selective, brain-penetrant antagonist of the P2X7 receptor (P2X7R).[1] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, such as microglia in the central nervous system (CNS).[2][3] Its activation by high extracellular ATP concentrations, a danger signal released during cellular stress or injury, triggers a cascade of inflammatory events.[2] This includes the assembly of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18.[2][4] Consequently, antagonism of the P2X7R with JNJ-54175446 presents a promising therapeutic strategy for mitigating neuroinflammation in a variety of CNS disorders.
These application notes provide a detailed overview of the available in vivo dosing information for JNJ-54175446 in mouse models, focusing on established protocols, pharmacokinetic insights, and the underlying mechanism of action.
Mechanism of Action: P2X7R Antagonism
JNJ-54175446 functions by blocking the P2X7 receptor, thereby preventing the binding of extracellular ATP. This inhibition disrupts the downstream signaling cascade that leads to neuroinflammation. The sequence of events is as follows:
ATP Release: In response to cellular stress or damage, ATP is released into the extracellular space.
P2X7R Activation: High concentrations of extracellular ATP bind to and activate the P2X7R on microglia.
Ion Flux: P2X7R activation leads to cation influx (Na⁺ and Ca²⁺) and K⁺ efflux.
NLRP3 Inflammasome Assembly: The ionic changes, particularly K⁺ efflux, trigger the assembly of the NLRP3 inflammasome complex.[2]
Caspase-1 Activation: The assembled inflammasome activates caspase-1.
Cytokine Maturation and Release: Activated caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are then released from the cell, propagating the inflammatory response.[2]
JNJ-54175446, by blocking the initial step of ATP binding to P2X7R, effectively halts this entire pro-inflammatory cascade.
Data Presentation
In Vivo Efficacy in a Mouse Model of Temporal Lobe Epilepsy
A key study has demonstrated the efficacy of JNJ-54175446 in the intra-amygdala kainic acid (IAKA) model of drug-resistant temporal lobe epilepsy in mice.[2]
Parameter
Details
Reference
Mouse Model
Intra-amygdala kainic acid (IAKA) model of temporal lobe epilepsy
While a complete pharmacokinetic profile (Cmax, Tmax, half-life) for the 30 mg/kg IP dose in mice is not publicly available, the following data provides crucial insights into the compound's distribution and target engagement.
Parameter
Value
Time Point
Mouse Strain
Reference
Plasma Concentration
High concentration achieved (specific value not stated)
Prepare the vehicle by mixing the components in the following ratio:
10% DMSO
40% PEG300
5% Tween 80
45% Saline
Dissolve the JNJ-54175446 powder in the vehicle to the desired final concentration (e.g., for a 30 mg/kg dose, the concentration will depend on the injection volume, typically 10 ml/kg for mice).
Ensure the solution is clear and homogenous. Sonication may be used to aid dissolution.
In Vivo Dosing Protocol: Temporal Lobe Epilepsy Mouse Model
This protocol is based on the study by Nasser et al. (2024).[2]
Animal Model:
Intra-amygdala kainic acid (IAKA) induced model of temporal lobe epilepsy.
Dosing Regimen:
Administer JNJ-54175446 at a dose of 30 mg/kg via intraperitoneal (IP) injection.[2]
Dosing is performed once daily for five consecutive days.[2]
To minimize stress and potential displacement of EEG electrodes, mice can be briefly and lightly anesthetized with isoflurane (B1672236) during each injection.[2]
Endpoint Analysis:
Monitor spontaneous recurrent seizures using continuous EEG recordings.
At the end of the study, collect brain tissue for immunohistochemical analysis of astrogliosis (e.g., GFAP staining) and microglial morphology.[2]
Plasma and brain concentrations of JNJ-54175446 can be determined by LC-MS/MS.[2]
Visualizations
P2X7 Receptor Signaling Pathway
Caption: P2X7R signaling pathway and the inhibitory action of JNJ-54175446.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for testing JNJ-54175446 in a mouse epilepsy model.
Application Notes and Protocols: Intraperitoneal Injection of JNJ-54175446
For Researchers, Scientists, and Drug Development Professionals Introduction JNJ-54175446 is a potent, selective, and central nervous system (CNS) penetrant antagonist of the P2X7 receptor.[1][2][3][4][5] The P2X7 recept...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-54175446 is a potent, selective, and central nervous system (CNS) penetrant antagonist of the P2X7 receptor.[1][2][3][4][5] The P2X7 receptor, an ATP-gated ion channel, is implicated in neuroinflammation through the release of pro-inflammatory cytokines like IL-1β and IL-18 from microglia.[1][6][7] As such, JNJ-54175446 is a valuable tool for investigating the role of the P2X7 receptor in various CNS disorders, including major depressive disorder and epilepsy.[1][3][8] These application notes provide a detailed protocol for the intraperitoneal (IP) administration of JNJ-54175446 in mice, based on established preclinical studies.
Mechanism of Action
JNJ-54175446 functions by blocking the P2X7 receptor, thereby attenuating the release of IL-1β and IL-18 from microglial cells.[1][6] This mechanism is central to its potential therapeutic effects in neuroinflammatory conditions. The P2X7–IL-1β pathway is a key player in neuroinflammation, and elevated levels of IL-1β have been observed in patients with persistent mood disorders.[7]
Pharmacokinetics and Brain Penetration
JNJ-54175446 has demonstrated the ability to cross the blood-brain barrier.[7][9][10][11] Studies in mice have shown that intraperitoneal administration of 30 mg/kg JNJ-54175446 results in significant brain concentrations, achieving high levels of P2X7 receptor antagonism.[8] In humans, JNJ-54175446 has also shown dose-dependent plasma exposure and brain penetration.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for JNJ-54175446 from preclinical and clinical studies.
Insert the needle, bevel up, at approximately a 30-45 degree angle to the abdominal wall.[12][13]
Aspiration:
Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. This confirms correct needle placement within the peritoneal cavity.[12]
Injection:
Inject the calculated volume of the JNJ-54175446 solution smoothly.
Post-Injection Monitoring:
Return the mouse to its cage and monitor for any signs of distress.
Visualizations
Caption: Workflow for the preparation and intraperitoneal administration of JNJ-54175446.
Caption: Simplified signaling pathway of JNJ-54175446 action.
Application Notes and Protocols: Oral Administration of JNJ-54175446 in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals Introduction JNJ-54175446 is a potent, selective, and brain-penetrant antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-54175446 is a potent, selective, and brain-penetrant antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation.[1][2] Activation of the P2X7 receptor can lead to the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), which are associated with the pathophysiology of mood disorders.[3][4] By blocking this pathway, JNJ-54175446 is being investigated as a potential therapeutic for psychiatric disorders such as major depressive disorder (MDD).[2][5] This document provides a summary of key quantitative data, detailed experimental protocols from clinical trials involving the oral administration of JNJ-54175446, and visualizations of relevant pathways and workflows.
Data Presentation
Pharmacokinetic Parameters
The pharmacokinetic profile of JNJ-54175446 has been assessed in single and multiple ascending dose studies in healthy volunteers. Key parameters are summarized below.
Note: Food has been shown to increase the bioavailability of JNJ-54175446.[6][7] Cmax increased less than dose-proportionally.[6][7]
Pharmacodynamic Data
The primary pharmacodynamic measure for JNJ-54175446 is the inhibition of P2X7 receptor function, typically assessed by the reduction of IL-1β release in ex vivo stimulated whole blood samples.
Parameter
Value
Assay Conditions
Citation
IC50 for IL-1β release inhibition
82 ng/mL (95% CI: 48-94 ng/mL)
Ex vivo LPS/BzATP-stimulated whole blood from healthy volunteers
JNJ-54175446 has been generally well-tolerated in clinical trials.[3][4] The most common treatment-emergent adverse events (TEAEs) are summarized below.
Study Population
Dosing Regimen
Most Common TEAEs
Incidence in JNJ-54175446 Group
Incidence in Placebo Group
Serious Adverse Events
Citation
Healthy Volunteers
Single doses (0.5 - 600 mg)
Headache, back pain, fatigue, diarrhea, myalgia, rhinitis, vomiting
Objective: To administer JNJ-54175446 orally to clinical trial participants at specified doses.
Materials:
JNJ-54175446 capsules (e.g., 50 mg) or oral suspension.[3][8]
Water.
Medication diary.
Protocol:
Participants are instructed to self-administer the oral dose of JNJ-54175446 at a specified time each day (e.g., in the morning).[8]
For studies investigating the effect of food, participants are instructed to take the dose within a specific timeframe relative to a meal (e.g., within 30 minutes after breakfast).[8] In fasted studies, participants are required to fast for a specified period (e.g., 10 hours) before dosing.[8]
The date and time of administration are recorded by the participant in a medication diary.[8]
For in-clinic dosing, the study drug is administered to participants by clinical staff after baseline assessments and a meal if required by the protocol.[8]
Ex Vivo Lipopolysaccharide (LPS) and Benzoyl-ATP (BzATP)-Induced IL-1β Release Assay
Objective: To assess the pharmacodynamic activity of JNJ-54175446 by measuring its ability to inhibit P2X7 receptor-mediated IL-1β release in whole blood.
Materials:
Whole blood collected from participants in sodium heparin tubes.
Lipopolysaccharide (LPS) from E. coli.
3'-O-(4-Benzoyl)benzoyl-ATP (BzATP).
RPMI 1640 medium.
Incubator (37°C, 5% CO2).
Centrifuge.
ELISA kit for human IL-1β.
Protocol:
Collect whole blood from participants at specified time points before and after JNJ-54175446 administration.
Within 30 minutes of collection, dilute the whole blood 1:1 with RPMI 1640 medium.
Prime the cells by adding LPS to a final concentration of 2 ng/mL.
Incubate the samples for a specified period (e.g., 4 to 24 hours) at 37°C with 5% CO2.
For the final 30 minutes of incubation, add BzATP (a P2X7 receptor agonist) to a final concentration of 5 mM to stimulate IL-1β release.
Following incubation, centrifuge the samples to pellet the blood cells.
Collect the supernatant and store at -80°C until analysis.
Quantify the concentration of IL-1β in the supernatant using a validated human IL-1β ELISA kit according to the manufacturer's instructions.
Pharmacokinetic Analysis
Objective: To determine the concentration of JNJ-54175446 in plasma and cerebrospinal fluid (CSF).
Materials:
Plasma and CSF samples collected from participants.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Validated internal standard.
Reagents for sample extraction (e.g., protein precipitation or liquid-liquid extraction).
Protocol:
Collect blood and CSF samples at predetermined time points following drug administration.
Process blood samples to obtain plasma.
Store all biological samples at -80°C until analysis.
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of JNJ-54175446 in the relevant matrices (plasma and CSF).
Prepare calibration standards and quality control samples by spiking known concentrations of JNJ-54175446 into blank matrix.
Extract JNJ-54175446 and the internal standard from the samples using an appropriate technique such as protein precipitation or liquid-liquid extraction.
Analyze the extracted samples using the validated LC-MS/MS method.
Calculate the concentration of JNJ-54175446 in the unknown samples by comparing their peak area ratios to those of the calibration standards.
Mandatory Visualization
Caption: P2X7 Receptor Signaling Pathway and JNJ-54175446 Mechanism of Action.
Caption: Example Workflow for a Phase II Clinical Trial of JNJ-54175446 in MDD.
Caption: Relationship between JNJ-54175446 and Experimental Challenges.
Application Notes and Protocols for JNJ-54175446 in Ex Vivo LPS-Induced Cytokine Release Assays
For Researchers, Scientists, and Drug Development Professionals Introduction JNJ-54175446 is a potent and selective antagonist of the P2X7 receptor, a key player in the inflammatory cascade.[1][2] The P2X7 receptor, an A...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-54175446 is a potent and selective antagonist of the P2X7 receptor, a key player in the inflammatory cascade.[1][2] The P2X7 receptor, an ATP-gated ion channel, is predominantly expressed on immune cells such as monocytes and macrophages. Its activation by high concentrations of extracellular ATP, often present at sites of inflammation and tissue injury, triggers the release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β). The lipopolysaccharide (LPS)-induced cytokine release assay using ex vivo whole blood is a robust system to study the inflammatory response and to evaluate the efficacy of anti-inflammatory compounds. This assay mimics the physiological environment where blood cells interact with pathogens or their components, like LPS, leading to the production of a cascade of cytokines including IL-1β, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).
This document provides detailed application notes and protocols for utilizing JNJ-54175446 in an ex vivo LPS-induced cytokine release assay.
Mechanism of Action
LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on immune cells. This activation initiates a signaling cascade that leads to the transcription and translation of pro-inflammatory cytokines, including pro-IL-1β, which accumulates in the cytoplasm. A second signal, such as the activation of the P2X7 receptor by extracellular ATP, is required for the maturation and release of IL-1β. The P2X7 receptor, when activated, forms a non-selective pore in the cell membrane, leading to potassium efflux. This drop in intracellular potassium concentration triggers the assembly of the NLRP3 inflammasome, which in turn activates caspase-1. Activated caspase-1 then cleaves pro-IL-1β into its mature, secretable form. JNJ-54175446, by selectively blocking the P2X7 receptor, prevents this second signal, thereby inhibiting the release of mature IL-1β.
Data Presentation
The inhibitory effect of JNJ-54175446 on LPS-induced cytokine release can be quantified to determine its potency. The half-maximal inhibitory concentration (IC50) is a key parameter.
*BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) is a potent P2X7 receptor agonist used to maximize the P2X7-dependent signaling in the assay.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental design, the following diagrams are provided.
P2X7 Signaling in LPS-Induced IL-1β Release.
Ex Vivo Whole Blood Cytokine Release Assay Workflow.
Experimental Protocols
Materials
JNJ-54175446: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in cell culture medium.
Lipopolysaccharide (LPS): From E. coli (e.g., serotype O111:B4). Prepare a stock solution in sterile, endotoxin-free water or PBS.
BzATP (optional): Prepare a stock solution in sterile water.
Human Whole Blood: Collected from healthy volunteers in tubes containing an anticoagulant (e.g., sodium heparin).
Cell Culture Medium: RPMI 1640, supplemented with L-glutamine and penicillin-streptomycin.
Reagents for Cytokine Detection: ELISA kits or multiplex immunoassay kits for human IL-1β, TNF-α, and IL-6.
Plate reader for ELISA or Luminex instrument for multiplex assays.
Protocol: Ex Vivo Whole Blood LPS-Induced Cytokine Release Assay
Blood Collection:
Collect human venous blood into sterile tubes containing sodium heparin as an anticoagulant.
Gently mix the blood by inversion. It is recommended to use the blood within 2 hours of collection.
Pre-incubation with JNJ-54175446:
In a sterile polypropylene tube or a 96-well plate, add the desired volume of whole blood.
Add JNJ-54175446 at various final concentrations (e.g., 10 nM to 10 µM) or the vehicle control (e.g., DMSO at a final concentration of ≤0.1%).
Gently mix and pre-incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
Stimulation:
Prepare a working solution of LPS in RPMI 1640 medium. A final concentration of 10-100 ng/mL is commonly used.
(Optional) For maximal P2X7-dependent IL-1β release, a co-stimulation with a P2X7 agonist can be performed. Prepare a working solution of BzATP in RPMI 1640 medium to achieve a final concentration of 100-300 µM.
Add the LPS solution (and BzATP solution, if applicable) to the blood samples. For the unstimulated control, add an equal volume of RPMI 1640 medium.
Incubation:
Gently mix the samples and incubate for 4 to 24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured (e.g., TNF-α peaks earlier than IL-6).
Plasma Collection:
After incubation, centrifuge the tubes or plates at 1,500 x g for 10 minutes at 4°C.
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
Cytokine Measurement:
Measure the concentrations of IL-1β, TNF-α, and IL-6 in the collected plasma samples using commercially available ELISA or multiplex immunoassay kits, following the manufacturer's instructions.
Data Analysis:
Calculate the percentage inhibition of cytokine release for each concentration of JNJ-54175446 compared to the vehicle-treated, LPS-stimulated control.
Plot the percentage inhibition against the log concentration of JNJ-54175446 to generate a dose-response curve and determine the IC50 value.
Conclusion
The ex vivo LPS-induced cytokine release assay is a valuable tool for characterizing the anti-inflammatory properties of P2X7 receptor antagonists like JNJ-54175446. This application note provides the necessary protocols and background information to effectively design and execute these experiments. The provided data and diagrams offer a clear understanding of the compound's mechanism of action and the experimental workflow. This information will be beneficial for researchers and scientists in the field of drug development and inflammation research.
Application Notes and Protocols: Investigating JNJ-54175446 in a Preclinical Sleep Deprivation Model of Depression
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive framework for evaluating the therapeutic potential of JNJ-54175446, a selective P2X7 receptor antagonist, in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the therapeutic potential of JNJ-54175446, a selective P2X7 receptor antagonist, in a rodent model of depression induced by sleep deprivation. The protocols outlined below are synthesized from established methodologies in the field and are intended to guide researchers in designing and executing robust preclinical studies.
Introduction
Major Depressive Disorder (MDD) is a debilitating condition with a significant number of patients exhibiting inadequate response to currently available treatments. Growing evidence implicates neuroinflammation in the pathophysiology of depression.[1][2] The P2X7 receptor (P2X7R), an ATP-gated ion channel primarily expressed on microglia in the central nervous system, is a key mediator of the inflammatory response.[2][3] Stress and sleep loss can lead to an increase in extracellular ATP, activating the P2X7R and triggering the release of pro-inflammatory cytokines such as IL-1β, which are implicated in depressive-like behaviors.[3][4][5]
JNJ-54175446 is a potent and selective P2X7R antagonist that has demonstrated central nervous system penetrance.[6] Clinical studies have explored its mood-stabilizing effects in MDD patients using a total sleep deprivation (TSD) model, which is known to have transient antidepressant effects.[7] In these studies, JNJ-54175446 was observed to modulate mood-related symptoms, suggesting that targeting the P2X7R may be a viable therapeutic strategy for mood disorders.[7]
This document provides detailed protocols for a preclinical sleep deprivation model in rodents to assess the antidepressant-like effects of JNJ-54175446. The model aims to replicate aspects of the clinical TSD paradigm and provide a platform for investigating the underlying neurobiological mechanisms.
Signaling Pathway: P2X7R-Mediated Neuroinflammation in Depression
The following diagram illustrates the proposed signaling cascade linking stress, sleep deprivation, and P2X7R activation to neuroinflammation and depressive-like behaviors. JNJ-54175446 is hypothesized to inhibit this pathway at the level of the P2X7 receptor.
P2X7R Signaling Pathway in Neuroinflammation.
Experimental Protocols
Animal Model and Housing
Species: Male C57BL/6 mice, 8-10 weeks old.
Housing: Animals should be housed in groups of 4-5 per cage under a standard 12-hour light/dark cycle (lights on at 7:00 AM) with controlled temperature (22 ± 2°C) and humidity (55 ± 10%). Food and water should be available ad libitum.
Acclimation: Allow at least one week of acclimation to the housing facility before the start of any experimental procedures.
This method is effective in inducing REM sleep deprivation, which is known to produce depressive-like phenotypes in rodents.[8]
Apparatus: A polypropylene (B1209903) box (e.g., 52 cm × 33 cm × 15 cm) containing 12 cylindrical platforms (3 cm in diameter, 3 cm in height) fixed to the bottom. The box is filled with water to 1 cm below the surface of the platforms.
Procedure:
Habituate the mice to the sleep deprivation chambers for 1 hour per day for 3 consecutive days prior to the experiment.
For the sleep deprivation phase, place the mice in the chambers for a continuous period of 48-72 hours. When mice enter REM sleep, the associated muscle atonia will cause them to fall into the water, waking them up.
The control group should be placed in identical chambers with larger platforms that allow for sleep without the risk of falling into the water.
Ensure continuous access to food and water during the sleep deprivation period.
JNJ-54175446 Administration
Dosage and Formulation: Based on preclinical studies in mice with other neurological conditions, a dose of 30 mg/kg of JNJ-54175446 can be used as a starting point.[9] The compound should be formulated in a vehicle appropriate for intraperitoneal (IP) injection (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
Administration: Administer JNJ-54175446 or vehicle via IP injection once daily. The timing of administration should be consistent throughout the study. It is recommended to administer the compound 30-60 minutes before the start of the sleep deprivation period or behavioral testing.
Experimental Workflow
The following diagram outlines a typical experimental workflow for this study.
Experimental Workflow Diagram.
Behavioral Assessments for Depressive-like Phenotypes
These tests are widely used to evaluate depressive-like behaviors in rodents.[10][11]
Forced Swim Test (FST)
Principle: Measures behavioral despair. Antidepressant treatments typically reduce the duration of immobility.
Procedure:
Fill a cylindrical container (25 cm height, 10 cm diameter) with water (23-25°C) to a depth of 15 cm.
Gently place the mouse in the water for a 6-minute session.
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
Tail Suspension Test (TST)
Principle: Similar to the FST, this test assesses behavioral despair based on the duration of immobility when subjected to an inescapable stressor.
Procedure:
Suspend the mouse by its tail using adhesive tape, approximately 1 cm from the tip.
The mouse should be suspended 50 cm above the floor for a 6-minute session.
Record the total duration of immobility.
Sucrose Preference Test (SPT)
Principle: Measures anhedonia, a core symptom of depression, by assessing the preference for a sweetened solution over plain water.
Procedure:
Habituate the mice to two drinking bottles, one with plain water and one with a 1% sucrose solution, for 48 hours.
Following a 4-hour period of water deprivation, present the mice with pre-weighed bottles of plain water and 1% sucrose solution for 1 hour.
Measure the consumption of each liquid and calculate the sucrose preference as: (sucrose intake / total fluid intake) * 100.
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from the behavioral and molecular assays.
Table 1: Behavioral Test Outcomes
Treatment Group
N
Forced Swim Test (Immobility, s)
Tail Suspension Test (Immobility, s)
Sucrose Preference (%)
Control + Vehicle
10
Mean ± SEM
Mean ± SEM
Mean ± SEM
Control + JNJ-54175446
10
Mean ± SEM
Mean ± SEM
Mean ± SEM
SD + Vehicle
10
Mean ± SEM
Mean ± SEM
Mean ± SEM
SD + JNJ-54175446
10
Mean ± SEM
Mean ± SEM
Mean ± SEM
Table 2: Molecular Analysis of Brain Tissue (e.g., Hippocampus)
Treatment Group
N
IL-1β Levels (pg/mg protein)
P2X7R mRNA Expression (Fold Change)
Control + Vehicle
10
Mean ± SEM
Mean ± SEM
Control + JNJ-54175446
10
Mean ± SEM
Mean ± SEM
SD + Vehicle
10
Mean ± SEM
Mean ± SEM
SD + JNJ-54175446
10
Mean ± SEM
Mean ± SEM
Molecular and Biochemical Analyses
Following the completion of behavioral testing, brain tissue (e.g., hippocampus, prefrontal cortex) should be collected for further analysis to elucidate the molecular mechanisms of JNJ-54175446's action.
ELISA: Quantify the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.
qPCR: Measure the mRNA expression levels of P2rx7 and other relevant inflammatory markers.
Immunohistochemistry: Visualize and quantify microglial activation (e.g., using Iba1 staining) in key brain regions.
Conclusion
The protocols described in these application notes provide a robust framework for the preclinical evaluation of JNJ-54175446 in a sleep deprivation model of depression. By combining behavioral, molecular, and biochemical approaches, researchers can gain valuable insights into the therapeutic potential of targeting the P2X7 receptor for the treatment of mood disorders. These studies will contribute to a deeper understanding of the role of neuroinflammation in depression and may pave the way for the development of novel antidepressant therapies.
Application Notes and Protocols: JNJ-54175446 Dexamphetamine Challenge
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the experimental design for a dexamphetamine challenge study involving the P2X7 receptor antagonist,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental design for a dexamphetamine challenge study involving the P2X7 receptor antagonist, JNJ-54175446. The protocols outlined below are based on published clinical trial methodologies and are intended to serve as a comprehensive guide for similar research endeavors.
Introduction
JNJ-54175446 is a selective and potent antagonist of the P2X7 receptor, which is an ATP-gated ion channel implicated in neuroinflammation and mood disorders.[1][2] Activation of the P2X7 receptor, particularly on microglia, leads to the release of pro-inflammatory cytokines such as IL-1β.[1] The dexamphetamine challenge model is a translational tool used to investigate the central nervous system (CNS) effects of novel compounds by inducing a transient hyperdopaminergic and pro-inflammatory state. This document details the experimental design, protocols, and expected outcomes of a study evaluating the effects of JNJ-54175446 in a dexamphetamine challenge.
Data Presentation
The following tables summarize the key quantitative data from a representative JNJ-54175446 dexamphetamine challenge study.
Baseline (Day -5) and post-treatment (Day 7 or 10)
Table 2: Pharmacodynamic Endpoints
Endpoint
Method
Key Findings
Peripheral Target Engagement
Ex vivo LPS-stimulated IL-1β release
JNJ-54175446 demonstrated dose-dependent suppression of IL-1β release at all tested doses.
Central Nervous System Effects
Dexamphetamine-induced changes in locomotion
JNJ-54175446 at doses ≥100 mg attenuated dexamphetamine-induced increases in locomotion.[1][2]
Mood Effects
Visual Analogue Scales (VAS) for mood and "feeling high"
JNJ-54175446 enhanced the mood-elevating effects of dexamphetamine at 100 mg and 150 mg, and the "feeling high" effect at ≥300 mg.
Visuomotor Performance
NeuroCart® test battery (e.g., finger tapping, adaptive tracking)
JNJ-54175446 attenuated dexamphetamine-induced improvements in motor performance.
Safety and Tolerability
Adverse event monitoring
JNJ-54175446 was generally well-tolerated at all tested doses.[1][2]
Experimental Protocols
Ex Vivo Lipopolysaccharide (LPS)-Stimulated Cytokine Release Assay
Objective: To assess the peripheral target engagement of JNJ-54175446 by measuring its effect on cytokine release from whole blood.
Materials:
Whole blood collected in sodium heparin tubes
Roswell Park Memorial Institute (RPMI) 1640 medium
Lipopolysaccharide (LPS) from E. coli
Phosphate Buffered Saline (PBS)
Enzyme-linked immunosorbent assay (ELISA) kit for IL-1β
Incubator (37°C, 5% CO2)
Centrifuge
Procedure:
Within 2 hours of collection, dilute whole blood 1:1 with RPMI 1640 medium.
Add LPS to a final concentration of 100 ng/mL to stimulate cytokine production. Include a non-stimulated control (vehicle only).
Incubate the samples for 24 hours at 37°C in a 5% CO2 incubator.
Following incubation, centrifuge the samples at 1500 x g for 10 minutes to pellet the blood cells.
Collect the supernatant (plasma) and store at -80°C until analysis.
Quantify the concentration of IL-1β in the plasma samples using a validated ELISA kit according to the manufacturer's instructions.
Data are typically expressed as pg/mL of IL-1β.
NeuroCart® Pharmacodynamic Test Battery
Objective: To evaluate the CNS effects of JNJ-54175446 and dexamphetamine on visuomotor performance, attention, and subjective mood.
Description: The NeuroCart® is a computerized battery of tests designed to assess a range of CNS functions. The specific tests used in the JNJ-54175446 dexamphetamine challenge study likely included:
Adaptive Tracking: A pursuit tracking task to measure hand-eye coordination and visuomotor control.
Saccadic and Smooth Pursuit Eye Movements: To assess oculomotor control and attention.
Body Sway: A measure of postural stability.
Finger Tapping: To evaluate fine motor speed and coordination.
Visual Analogue Scales (VAS): Self-reported scales to assess subjective feelings such as mood, alertness, and "feeling high." The Bond and Lader VAS is a commonly used instrument for this purpose.
Procedure:
Familiarize participants with the test battery during a training session before the baseline assessment.
On challenge days, perform a baseline set of NeuroCart® tests before the administration of dexamphetamine.
Administer the 20 mg oral dose of dexamphetamine.
Repeat the NeuroCart® test battery at regular intervals post-dose (e.g., 1, 2, 4, and 6 hours) to capture the time course of the drug effects.
Data from each test are recorded electronically and analyzed to assess changes from baseline and differences between treatment groups.
Visualizations
Caption: P2X7 Receptor Signaling Pathway in Neuroinflammation.
Author: BenchChem Technical Support Team. Date: December 2025
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of JNJ-54175446 in human plasma. JNJ-54175446 is a selective P2X7 receptor antagonist that has been investigated for the treatment of major depressive disorder.[1][2][3] This method utilizes a simple protein precipitation for sample preparation and offers excellent sensitivity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.
Introduction
JNJ-54175446 is a central nervous system (CNS) penetrant antagonist of the P2X7 receptor, an ATP-gated ion channel.[4][5] Activation of the P2X7 receptor is linked to neuroinflammation through the release of pro-inflammatory cytokines like IL-1β and IL-18, which are implicated in the pathophysiology of mood disorders.[1][4][6] By blocking this receptor, JNJ-54175446 is hypothesized to have antidepressant and mood-modulating effects.[3][6]
Accurate measurement of JNJ-54175446 concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in clinical research.[7][8] LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and robustness.[9] This document provides a detailed protocol for the determination of JNJ-54175446 in human plasma.
Experimental
Materials and Reagents
JNJ-54175446 reference standard
Stable isotope-labeled internal standard (SIL-IS), e.g., JNJ-54175446-d4
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer was used.
Table 1: Liquid Chromatography Parameters
Parameter
Condition
Column
C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Flow Rate
0.4 mL/min
Gradient
10% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Injection Volume
5 µL
Column Temperature
40 °C
Autosampler Temp
10 °C
Table 2: Mass Spectrometry Parameters
Parameter
Condition
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Type
Multiple Reaction Monitoring (MRM)
Source Temperature
500 °C
IonSpray Voltage
5500 V
Curtain Gas
35 psi
Collision Gas
Nitrogen
MRM Transitions
To be determined by direct infusion of standards
JNJ-54175446
e.g., Q1: 441.1 -> Q3: [specific fragment]
JNJ-54175446-d4 (IS)
e.g., Q1: 445.1 -> Q3: [specific fragment]
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.
Protocols
Preparation of Stock and Working Solutions
Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standards of JNJ-54175446 and its SIL-IS. Dissolve in an appropriate solvent such as DMSO or methanol to a final concentration of 1 mg/mL.
Working Standard Solutions: Perform serial dilutions of the primary stock solutions with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for creating calibration curves and quality control (QC) samples.
Internal Standard (IS) Working Solution: Dilute the SIL-IS primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of, for example, 100 ng/mL.
Sample Preparation (Protein Precipitation)
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
Pipette 50 µL of human plasma into the appropriately labeled tubes.
For calibration and QC samples, spike with the corresponding working standard solutions.
Add 150 µL of the IS working solution in acetonitrile to each tube. This high volume of organic solvent acts as the protein precipitation agent.
Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
Centrifuge the tubes at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
Carefully transfer the supernatant to a 96-well plate or autosampler vials.
Inject the prepared sample into the LC-MS/MS system.
Data Analysis
The concentration of JNJ-54175446 in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this curve using a weighted (e.g., 1/x²) linear regression.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for JNJ-54175446 and the experimental workflow for its quantification.
Caption: Mechanism of action of JNJ-54175446.
Caption: LC-MS/MS experimental workflow.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive tool for the quantitative determination of JNJ-54175446 in human plasma. This protocol can be readily implemented in a bioanalytical laboratory to support preclinical and clinical research, aiding in the characterization of the pharmacokinetic profile of this novel P2X7 receptor antagonist. Method validation in accordance with regulatory guidelines is recommended before application to study samples.
Application Notes and Protocols for PET Imaging of JNJ-54175446 P2X7 Receptor Occupancy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Positron Emission Tomography (PET) imaging to determine the receptor occupancy of the P2...
Author: BenchChem Technical Support Team. Date: December 2025
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Positron Emission Tomography (PET) imaging to determine the receptor occupancy of the P2X7 receptor antagonist, JNJ-54175446. The protocols are based on preclinical and clinical studies utilizing the specific P2X7 PET tracer, [¹⁸F]JNJ-64413739.
Introduction
The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has been implicated in the pathophysiology of various neurological and psychiatric disorders. JNJ-54175446 is a potent and selective P2X7 receptor antagonist that readily crosses the blood-brain barrier.[1] PET imaging with the radiolabeled tracer [¹⁸F]JNJ-64413739 allows for the in vivo quantification of P2X7 receptor availability and the assessment of receptor occupancy by therapeutic candidates like JNJ-54175446. This enables critical evaluation of target engagement, aids in dose selection for clinical trials, and provides insights into the pharmacodynamics of P2X7 receptor antagonists.[2][3]
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular signaling events. This includes ion influx (Na⁺ and Ca²⁺) and K⁺ efflux, leading to the activation of various downstream pathways involved in inflammation and cellular stress responses. A key consequence of P2X7 receptor activation is the assembly of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines, such as IL-1β.
P2X7 Receptor Signaling Pathway leading to IL-1β release.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical PET imaging studies of JNJ-54175446.
Table 1: Preclinical P2X7 Receptor Occupancy in Rhesus Monkeys [4]
JNJ-54175446 Dose (mg/kg, intravenous)
Mean Receptor Occupancy (%)
0.1
17
2.5
60
Table 2: Clinical P2X7 Receptor Occupancy in Healthy Human Subjects (NCT03088644) [5][6]
JNJ-54175446 Dose (mg, oral)
Receptor Occupancy
5 - 300
Dose-dependent
≥ 50
Approached saturation
Experimental Protocols
Radiosynthesis and Quality Control of [¹⁸F]JNJ-64413739
The PET tracer [¹⁸F]JNJ-64413739 is synthesized via a one-step nucleophilic aromatic substitution.[4] An optimized automated radiosynthesis has been developed to improve yield and ensure clinical-grade quality.[7]
Protocol:
[¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
Trapping and Elution: Trap the [¹⁸F]fluoride on a pre-conditioned QMA cartridge and elute with a solution of a phase transfer catalyst (e.g., tetraethylammonium (B1195904) bicarbonate) in methanol.[7]
Radiolabeling: React the eluted [¹⁸F]fluoride with a suitable precursor (e.g., a nitropyridine precursor) at an elevated temperature (e.g., 120°C).[7]
Purification: Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).[7]
Formulation: Formulate the purified [¹⁸F]JNJ-64413739 in a physiologically compatible solution for injection.
Quality Control:
Radiochemical Purity: Determine by analytical HPLC (should be >97%).[7]
Molar Activity: Measure to ensure a high specific activity (e.g., >14.3 GBq/μmol).[7]
Residual Solvents: Analyze using gas chromatography to ensure levels are below acceptable limits.
Endotoxin Test: Perform to ensure the final product is pyrogen-free.
Sterility Test: Conduct to confirm the absence of microbial contamination.
Preclinical PET Imaging Protocol (Rhesus Monkey)
This protocol outlines the procedure for determining P2X7 receptor occupancy in non-human primates.
Workflow for preclinical PET imaging of P2X7 receptor occupancy.
Protocol:
Animal Preparation: Anesthetize the rhesus monkey and place it in the PET scanner. Insert intravenous catheters for tracer injection and arterial blood sampling.
Baseline PET Scan:
Inject a bolus of [¹⁸F]JNJ-64413739 intravenously.
Perform a dynamic PET scan for a duration of up to 120 minutes.
Collect arterial blood samples throughout the scan to measure radioactivity concentration for generating an arterial input function.
JNJ-54175446 Administration: After a suitable washout period, administer a single intravenous dose of JNJ-54175446.
Post-dose PET Scan: Repeat the [¹⁸F]JNJ-64413739 PET scan with arterial blood sampling as described in step 2.
Image Reconstruction and Analysis:
Reconstruct the dynamic PET images.
Define regions of interest (ROIs) in the brain.
Generate time-activity curves (TACs) for each ROI.
Data Analysis:
Use an arterial plasma input function-based Logan graphical analysis to calculate the total distribution volume (Vₜ) of the tracer in the brain for both baseline and post-dose scans.[4]
Receptor Occupancy Calculation: Calculate the P2X7 receptor occupancy (RO) using the following formula:
RO (%) = [(Vₜ_baseline - Vₜ_postdose) / Vₜ_baseline] x 100
Clinical PET Imaging Protocol (Human Subjects - based on NCT03088644)
This protocol is designed for determining P2X7 receptor occupancy in healthy human subjects.[8]
Protocol:
Subject Preparation: Subjects should fast for an appropriate period before the scan. An intravenous catheter is placed for tracer injection and an arterial line for blood sampling.
Baseline PET/MRI or PET/CT Scan:
Administer a single intravenous bolus injection of [¹⁸F]JNJ-64413739 (typically 150-185 MBq).[8]
Perform a dynamic PET scan of the brain for approximately 120 minutes.[6]
Simultaneously acquire anatomical images (MRI or CT) for co-registration and attenuation correction.
Collect arterial blood samples throughout the scan to generate a metabolite-corrected arterial input function.
JNJ-54175446 Administration: Following a washout period of at least one week, administer a single oral dose of JNJ-54175446 (dose range: 5-300 mg).[6]
Post-dose PET Scan:
Perform the post-dose [¹⁸F]JNJ-64413739 PET scan at the time of anticipated maximum plasma concentration (Tmax) of JNJ-54175446 (approximately 4-6 hours post-dose).[6]
Repeat the dynamic scanning and arterial blood sampling as in the baseline scan.
Image Reconstruction and Analysis:
Reconstruct dynamic PET images with appropriate corrections.
Co-register PET images with the anatomical MRI or CT images.
Delineate brain regions of interest (ROIs).
Generate time-activity curves (TACs) for each ROI.
Kinetic Modeling:
The 2-tissue compartment model is the most appropriate for analyzing [¹⁸F]JNJ-64413739 kinetics. Logan graphical analysis provides very similar results for estimating the regional total distribution volume (Vₜ).[6]
Receptor Occupancy Calculation:
P2X7 receptor occupancies are estimated using a Lassen plot and the regional baseline and post-dose Vₜ values.[6]
Data Analysis with Logan Graphical Analysis
Logan graphical analysis is a robust method for estimating the total distribution volume (Vₜ) of reversibly binding PET tracers.[9][10][11][12] It linearizes the data from a dynamic PET scan, allowing for the calculation of Vₜ from the slope of the linear portion of the plot.
Equation:
The Logan plot is represented by the following equation:
Application Notes and Protocols for JNJ-54175446 in Temporal Lobe Epilepsy Animal Models
For Researchers, Scientists, and Drug Development Professionals Introduction JNJ-54175446 is a potent, selective, and brain-penetrant antagonist of the P2X7 receptor, a key player in neuroinflammatory pathways.[1] The P2...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-54175446 is a potent, selective, and brain-penetrant antagonist of the P2X7 receptor, a key player in neuroinflammatory pathways.[1] The P2X7 receptor, an ATP-gated ion channel, is upregulated in the brain following seizures and in chronic epilepsy, contributing to pro-inflammatory responses implicated in the pathophysiology of temporal lobe epilepsy (TLE).[2][3] Antagonism of the P2X7 receptor presents a promising therapeutic strategy for treatment-resistant epilepsy by mitigating neuroinflammation and its consequences.[4][5] These application notes provide a comprehensive overview of the use of JNJ-54175446 in the intra-amygdala kainic acid (IAKA) mouse model of TLE, a well-established model that recapitulates key features of the human condition.[1][6]
Mechanism of Action: P2X7 Receptor Signaling in Epilepsy
In the context of epilepsy, excessive neuronal firing leads to a massive release of ATP into the extracellular space. This pathological increase in extracellular ATP activates P2X7 receptors, primarily expressed on microglia and other glial cells, triggering a cascade of inflammatory events. This includes the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), which in turn can enhance neuronal excitability and contribute to seizure generation and epileptogenesis.[7] JNJ-54175446 acts by blocking this P2X7 receptor signaling, thereby reducing neuroinflammation and its downstream effects.
Caption: P2X7 Receptor Signaling Pathway in Epilepsy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of JNJ-54175446.
Table 1: In Vivo Efficacy of JNJ-54175446 in the IAKA Mouse Model of TLE [8]
Parameter
Vehicle-Treated
JNJ-54175446-Treated (30 mg/kg, i.p.)
p-value
Seizure Frequency (events/day)
Pre-treatment (Baseline)
No significant difference
No significant difference
p = 0.858
During Treatment (5 days)
~10
Marginally lower
p = 0.096
Post-treatment (Washout)
~10
Significantly lower
p = 0.022
Microglial Morphology (Post-treatment)
Number of Endpoints
Lower
Significantly higher
p = 0.0248
Average Process Length
Shorter
Significantly longer
p = 0.0200
Table 2: Pharmacokinetic and Pharmacodynamic Properties of JNJ-54175446
Parameter
Value
Species
Notes
Pharmacodynamics
IC50 for IL-1β release inhibition
82 ng/mL (95% CI: 48-94)
Human
Ex vivo LPS/BzATP-induced release from peripheral blood.[1]
Pharmacokinetics (Single Dose)
Brain Penetration
Unbound Cmax,plasma and Cmax,CSF were comparable (88.3 vs 114 ng/mL)
Anesthetize the mouse and mount it in a stereotaxic frame.
Implant EEG electrodes for monitoring brain activity. A common placement is over the dorsal hippocampus.
Implant a guide cannula above the right basolateral amygdala using the following coordinates from bregma: Anterior-Posterior (A/P): -0.95 mm; Lateral (L): -2.85 mm.[1]
Allow the animal to recover for at least 48 hours post-surgery.
For seizure induction, gently restrain the awake mouse and insert the injection cannula through the guide cannula to the target depth.
Microinject 0.3 µg of KA in 0.2 µL PBS into the amygdala at a controlled rate.
Monitor the animal for the development of status epilepticus via EEG.
Administer lorazepam (8 mg/kg, i.p.) 40 minutes after the onset of status epilepticus to reduce mortality.[1]
Spontaneous recurrent seizures typically emerge within a few days.[1]
JNJ-54175446 Treatment and Seizure Monitoring
This protocol outlines the administration of JNJ-54175446 and the subsequent monitoring of seizure activity.
Materials:
JNJ-54175446
Vehicle (e.g., 30% β-cyclodextrin sulfobutyl ethers and sodium salt in distilled water)
IAKA model mice with established spontaneous recurrent seizures
Continuous video-EEG monitoring system
Procedure:
After the establishment of a stable baseline of spontaneous seizures (e.g., 14 days post-status epilepticus), randomize mice into vehicle and treatment groups.[10]
Administer JNJ-54175446 (30 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily for 5 consecutive days.[10]
Continuously monitor seizure frequency and duration using video-EEG throughout the baseline, treatment, and post-treatment (washout) periods.
Analyze EEG data to quantify seizure events. A seizure is typically defined as a high-frequency, high-amplitude discharge that lasts for a minimum duration (e.g., >10 seconds).
Caption: Experimental Workflow for Evaluating JNJ-54175446.
Immunohistochemistry for Astrogliosis and Microgliosis
This protocol details the staining and analysis of brain tissue to assess neuroinflammation.
Materials:
Mouse brain tissue (perfused and fixed)
Microtome or cryostat
Primary antibodies: anti-GFAP (for astrocytes) and anti-Iba1 (for microglia)
Fluorescently labeled secondary antibodies
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
Mounting medium with DAPI
Fluorescence microscope and image analysis software
Procedure:
Perfuse mice with 4% paraformaldehyde and post-fix the brains.
Prepare 30-40 µm thick coronal brain sections using a microtome or cryostat.
Wash sections in PBS.
Perform antigen retrieval if necessary for the chosen antibodies.
Block non-specific binding by incubating sections in blocking solution for 1-2 hours at room temperature.
Incubate sections with primary antibodies (e.g., rabbit anti-Iba1 and chicken anti-GFAP) diluted in blocking solution overnight at 4°C.
Wash sections in PBS.
Incubate sections with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
Wash sections in PBS.
Mount sections on slides with mounting medium containing DAPI for nuclear counterstaining.
Acquire images using a fluorescence microscope.
Quantify astrogliosis and microgliosis by measuring the area of GFAP and Iba1 immunoreactivity, respectively, in specific brain regions (e.g., hippocampus) using image analysis software. For microglia, morphological analysis can include quantifying the number of endpoints and the average process length.[8]
Conclusion
JNJ-54175446 demonstrates significant potential as a therapeutic agent for temporal lobe epilepsy, particularly in treatment-resistant cases. Its mechanism of action, targeting the P2X7 receptor to reduce neuroinflammation, offers a novel approach to seizure control. The data from the IAKA mouse model indicate a lasting anti-seizure effect even after cessation of treatment, suggesting potential disease-modifying properties. The protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanisms of JNJ-54175446 and other P2X7 receptor antagonists in the context of epilepsy.
Cell-Based Assays for Screening P2X7 Receptor Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for cell-based assays designed to screen and characterize antagonists of the P2X7 receptor (...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for cell-based assays designed to screen and characterize antagonists of the P2X7 receptor (P2X7R), a key player in inflammation, immune responses, and neurodegenerative diseases.[1][2] The methodologies outlined here are essential for identifying and validating novel therapeutic agents targeting P2X7R.
The P2X7 receptor is an ATP-gated ion channel that, upon activation by high concentrations of extracellular ATP, forms a non-selective pore permeable to molecules up to 900 Da.[3][4][5] This unique characteristic allows for the development of robust cell-based assays to screen for antagonists. The primary assays covered in this document are:
Calcium Influx Assays: Measure the initial cation channel opening.
Pore Formation Assays: Detect the formation of the large transmembrane pore.
Cell Viability and Death Assays: Quantify the cytotoxic effects of prolonged P2X7R activation.
IL-1β Release Assays: Measure a key downstream inflammatory consequence of P2X7R activation.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events. Initially, it functions as a cation channel, leading to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[3] This rapid increase in intracellular calcium acts as a second messenger, triggering various downstream signaling pathways.[6] With sustained or repeated ATP stimulation, the receptor transitions to form a large, non-selective pore.[4] This pore formation is a hallmark of P2X7R activation and can lead to the activation of the NLRP3 inflammasome, subsequent release of pro-inflammatory cytokines like IL-1β and IL-18, and ultimately, cell death.[3][7][8][9]
Caption: Simplified P2X7 receptor signaling cascade upon ATP binding and its inhibition by antagonists.
Data Presentation: P2X7 Receptor Antagonist Potency (IC50)
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several well-characterized P2X7R antagonists across different cell-based assays. These values are crucial for comparing the potency of novel compounds.
Compound Incubation: Add serial dilutions of the antagonist to the wells and incubate for 15-30 minutes.[10][16]
Measurement:
Place the plate in the fluorescence plate reader.
Record baseline fluorescence for a short period.[16]
Inject the P2X7R agonist and immediately begin recording fluorescence intensity over time (e.g., every second for 1-2 minutes).[16]
Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx for each antagonist concentration and determine the IC50 value by fitting the data to a dose-response curve.
Pore Formation (Dye Uptake) Assay
This assay quantifies the formation of the large pore by measuring the uptake of fluorescent dyes that are normally membrane-impermeant.[9] Commonly used dyes include Ethidium Bromide (EtBr), YO-PRO-1, and Propidium Iodide (PI).[11][16][17]
Caption: Workflow for the P2X7R pore formation (dye uptake) assay.
Fluorescent dye (e.g., YO-PRO-1 Iodide or Ethidium Bromide)
Assay Buffer
P2X7R agonist (ATP or BzATP)
Test antagonists
Fluorescence plate reader
Procedure:
Cell Seeding: Plate cells in a 96-well plate and culture until they reach the desired confluency.[18]
Compound Incubation: Wash the cells and pre-incubate with various concentrations of the antagonist for the desired time (e.g., 15-60 minutes).[18]
Dye and Agonist Addition: Add a solution containing both the fluorescent dye (e.g., 1-2 µM YO-PRO-1 or 5-20 µM EtBr) and the P2X7R agonist (e.g., 1-5 mM ATP).[18]
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.[16]
Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~491/509 nm for YO-PRO-1, ~525/605 nm for EtBr).[10][16]
Data Analysis: Determine the IC50 value by plotting the percentage inhibition of dye uptake against the antagonist concentration.[16]
Cell Viability/Death Assay
Prolonged activation of P2X7R can lead to cell death.[1] This assay quantifies the ability of an antagonist to protect cells from ATP-induced cytotoxicity.
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or trypan blue)
Luminometer or spectrophotometer
Procedure:
Cell Culture: Culture HEK293-hP2X7R cells.
Compound Treatment: Pre-incubate the cells with various concentrations of the antagonist.
P2X7R Activation: Stimulate the cells with a high concentration of ATP for a prolonged period (e.g., several hours) to induce cell death.[1]
Quantification of Viability: Add the cell viability reagent according to the manufacturer's protocol and measure the signal.
Data Analysis: Two known P2X7 antagonists, PPADS and KN-62, have been shown to block ATP-induced death in a concentration-dependent manner.[1] Plot cell viability against the antagonist concentration to determine the protective effect.
IL-1β Release Assay
In immune cells, P2X7R activation is a key signal for the processing and release of IL-1β.[19] This ELISA-based assay measures the inhibition of this downstream effect.
Materials:
Immune cells (e.g., LPS-primed primary macrophages or THP-1 monocytes)[16]
Lipopolysaccharide (LPS)
P2X7R agonist (ATP or BzATP)
Test antagonists
IL-1β ELISA kit
Microplate reader
Procedure:
Cell Priming: Prime the cells with LPS (e.g., 1 µg/mL for 3-4 hours) to upregulate pro-IL-1β expression.[16][19]
Antagonist Treatment: Pre-incubate the primed cells with various concentrations of the antagonist for 30-60 minutes.[19]
P2X7R Activation: Stimulate the cells with a P2X7R agonist (e.g., 1-5 mM ATP) for 30-60 minutes.[16]
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.[16]
ELISA: Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.[16]
Data Analysis: Determine the IC50 value by plotting the inhibition of IL-1β release against the antagonist concentration.[16]
JNJ-54175446 Technical Support Center: Solubility and Vehicle Formulation Guide
Welcome to the technical support center for JNJ-54175446, a potent and selective P2X7 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for JNJ-54175446, a potent and selective P2X7 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and vehicle formulation of JNJ-54175446 for preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of JNJ-54175446 in common laboratory solvents?
A1: JNJ-54175446 exhibits good solubility in Dimethyl Sulfoxide (DMSO). Published data indicates a solubility of up to 62.5 mg/mL in DMSO.[1] Another source suggests a solubility of 50 mg/mL in DMSO; it is recommended to use sonication to aid dissolution.
Q2: Are there any recommended vehicle formulations for in vivo studies with JNJ-54175446?
A2: Yes, several vehicle formulations have been reported for in vivo use. A common formulation consists of a mixture of DMSO, polyethylene (B3416737) glycol (PEG), a surfactant like Tween-80, and saline. Specifically, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a concentration of 2 mg/mL.[2]
Q3: Can PEG400 be used in the vehicle formulation instead of PEG300?
Q4: What is the mechanism of action of JNJ-54175446?
A4: JNJ-54175446 is a selective antagonist of the P2X7 receptor.[2] The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, leading to the release of pro-inflammatory cytokines such as IL-1β. By blocking this receptor, JNJ-54175446 can modulate the inflammatory response.
Troubleshooting Guide: Formulation Issues
This guide addresses common problems encountered during the formulation of JNJ-54175446.
Problem
Potential Cause
Troubleshooting Steps
Precipitation upon addition of aqueous solution (e.g., saline)
The compound is poorly soluble in aqueous solutions. The concentration of the organic co-solvents (DMSO, PEG400) may be insufficient to maintain solubility upon dilution.
- Increase the proportion of co-solvents (DMSO, PEG400) in the final formulation. - Decrease the final concentration of JNJ-54175446. - Ensure the stock solution in DMSO is fully dissolved before adding other components. - Add the aqueous component slowly while vortexing.
Phase separation or cloudy appearance
The components of the vehicle are not fully miscible at the tested ratios. The drug may not be fully dissolved.
- Ensure all components are at room temperature before mixing. - Vortex or sonicate the mixture thoroughly after each addition. - Prepare the formulation in a stepwise manner as described in the experimental protocol.
Difficulty in dissolving the compound in DMSO
The compound may be hygroscopic, or the DMSO may have absorbed water.
- Use freshly opened, anhydrous DMSO. - Warm the mixture gently (e.g., to 37°C) and sonicate to aid dissolution.
High viscosity of the final formulation
High concentrations of PEG400 can increase viscosity, making it difficult to administer.
- If possible, reduce the percentage of PEG400 in the formulation while maintaining solubility. - Consider using a lower molecular weight PEG, although this may affect solubility.
Protocol for Preparation of JNJ-54175446 Formulation for In Vivo Studies (1 mL)
Materials:
JNJ-54175446 powder
Anhydrous DMSO
PEG400 (or PEG300)
Tween-80
Sterile Saline (0.9% NaCl)
Sterile microcentrifuge tubes
Vortex mixer
Sonicator
Procedure:
Prepare a 20 mg/mL stock solution of JNJ-54175446 in DMSO.
Weigh the required amount of JNJ-54175446 powder.
Add the appropriate volume of anhydrous DMSO to achieve a 20 mg/mL concentration.
Vortex and sonicate until the compound is completely dissolved. A gentle warming to 37°C may be necessary.
Prepare the vehicle mixture.
In a sterile microcentrifuge tube, add 400 µL of PEG400.
Add 100 µL of the 20 mg/mL JNJ-54175446 stock solution in DMSO to the PEG400.
Vortex thoroughly until the solution is homogeneous.
Add the surfactant.
Add 50 µL of Tween-80 to the mixture.
Vortex again until the solution is clear and uniform.
Add the aqueous component.
Slowly add 450 µL of sterile saline to the mixture while continuously vortexing.
Continue to vortex for another 1-2 minutes to ensure complete mixing.
Final inspection.
Visually inspect the final formulation for any signs of precipitation or phase separation. The solution should be clear.
This protocol yields a final concentration of 2 mg/mL of JNJ-54175446 in a vehicle of 10% DMSO, 40% PEG400, 5% Tween-80, and 45% saline.
Visualizations
P2X7 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor by extracellular ATP, leading to the release of pro-inflammatory cytokines. JNJ-54175446 acts as an antagonist at the P2X7 receptor, inhibiting these downstream effects.
Caption: P2X7 Receptor Signaling Pathway and Inhibition by JNJ-54175446.
Experimental Workflow for Formulation Preparation
This workflow diagram outlines the key steps for preparing the JNJ-54175446 in vivo formulation.
Caption: Step-by-step workflow for preparing JNJ-54175446 formulation.
Logical Relationship for Troubleshooting Formulation Issues
This diagram illustrates a logical approach to troubleshooting common formulation problems.
Caption: Troubleshooting logic for JNJ-54175446 formulation issues.
Technical Support Center: JNJ-54175446 Dosage Optimization for Central Nervous System Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of JNJ-54175446 for central nervous system (CNS) effects. The information is prese...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of JNJ-54175446 for central nervous system (CNS) effects. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-54175446?
JNJ-54175446 is a potent, selective, and brain-penetrant antagonist of the P2X7 receptor.[1][2][3] The P2X7 receptor is an ATP-gated ion channel found on various cells, including immune cells in the CNS like microglia.[4][5] Under conditions of stress or inflammation, high levels of extracellular ATP can activate the P2X7 receptor, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[4][6] By blocking this receptor, JNJ-54175446 aims to reduce neuroinflammation, which is implicated in the pathophysiology of mood disorders like major depressive disorder (MDD).[4][7][8]
Q2: What is a typical starting dose for clinical studies in humans?
In clinical trials for major depressive disorder, a common oral dose of JNJ-54175446 has been 50 mg administered once daily.[1][7][9] However, clinical studies have explored a wide range of single ascending doses, from 0.5 mg to 600 mg, to evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics.[6][10]
Q3: How does food intake affect the pharmacokinetics of JNJ-54175446?
Food intake has been shown to increase the bioavailability of JNJ-54175446.[6][10] To achieve higher plasma exposures for safety evaluations, larger doses have been administered with food.[6][10] Researchers should consider the fed or fasted state of subjects in their experimental design as it can significantly impact the plasma concentration of the compound.
Troubleshooting Guides
Issue: Difficulty in achieving desired CNS target engagement.
Possible Cause: Insufficient dosage to achieve adequate brain penetration and receptor occupancy.
Troubleshooting Steps:
Review Pharmacokinetic Data: Refer to the pharmacokinetic data to ensure the administered dose is expected to reach the target plasma concentrations associated with CNS effects.
Consider Dose Escalation: Based on safety and tolerability data, a dose escalation may be necessary. Studies have shown a dose-dependent relationship between JNJ-54175446 administration and its effects.[6][10]
Assess Peripheral Target Engagement: As a surrogate for central activity, assess the inhibition of ex vivo lipopolysaccharide (LPS)-stimulated IL-1β release in peripheral blood.[4][11] A single dose of JNJ-54175446 greater than 10 mg has been shown to attenuate this release.[6]
Issue: Variability in patient response at a given dose.
Possible Cause: Differences in individual patient pathophysiology, such as baseline levels of inflammation.
Troubleshooting Steps:
Biomarker Stratification: Consider stratifying the study population based on biomarkers indicative of active P2X7 signaling.[7] For instance, one clinical trial specifically recruited patients with MDD who had blood test results suggesting active P2X7 signaling.[7]
Assess Baseline Inflammatory Markers: Measure baseline levels of inflammatory markers, such as C-reactive protein (CRP), to investigate potential correlations with treatment response.
Data Presentation
Table 1: Summary of JNJ-54175446 Dosages in Human Clinical Trials
Study Type
Dosage Range
Population
Key Findings
Reference
Single Ascending Dose (Fasted)
0.5 mg - 300 mg
Healthy Volunteers
Well-tolerated; dose-proportional increase in AUC.
Protocol 1: Assessment of Peripheral P2X7 Target Engagement
This protocol describes the ex vivo stimulation of whole blood to measure the inhibitory effect of JNJ-54175446 on IL-1β release.
Methodology:
Collect whole blood samples from subjects at baseline and at various time points after JNJ-54175446 administration.
Stimulate the blood samples with lipopolysaccharide (LPS).
Subsequently, add a P2X7 receptor agonist, such as 3'-O-(4-benzoylbenzoyl)-ATP (BzATP), to induce IL-1β release.
Measure the concentration of IL-1β in the plasma using a validated immunoassay (e.g., ELISA).
Compare the IL-1β levels in post-dose samples to baseline samples to determine the percentage of inhibition.
Protocol 2: Dexamphetamine Challenge for Assessing Central Pharmacodynamic Effects
This protocol uses a dexamphetamine challenge to probe the effects of JNJ-54175446 on CNS pathways.
Methodology:
Establish a baseline response by administering an oral dose of dexamphetamine (e.g., 20 mg) to subjects.[12]
Measure relevant pharmacodynamic markers, which may include assessments of mood, locomotion, and cognitive performance.[11][12]
Administer JNJ-54175446 or placebo for a specified duration (e.g., 11 consecutive days).[12]
Repeat the dexamphetamine challenge after the treatment period.
Compare the changes in pharmacodynamic markers from baseline between the JNJ-54175446 and placebo groups. Doses of ≥100 mg of JNJ-54175446 have been shown to attenuate dexamphetamine-induced increases in locomotion.[12]
JNJ-54175446 stability in solution for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of JNJ-54175446 in in vitro experiments. Below you will find frequently...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of JNJ-54175446 in in vitro experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Q1: How should I prepare a stock solution of JNJ-54175446?
A1: It is recommended to prepare a stock solution of JNJ-54175446 in Dimethyl Sulfoxide (DMSO).[1] For ease of use, you can prepare a high-concentration stock (e.g., 10-50 mM) from which you can make further dilutions for your experiments.
Q2: What is the solubility of JNJ-54175446 in common solvents?
A2: JNJ-54175446 has good solubility in DMSO.[1] Quantitative data for solubility is summarized in the table below. When preparing a stock solution in DMSO, sonication may be required to ensure complete dissolution.[1]
Q3: I see a precipitate after diluting my DMSO stock solution in cell culture medium. What can I do?
A3: Precipitation upon dilution of a DMSO stock in aqueous solutions like cell culture media is a common issue for hydrophobic compounds. To mitigate this:
Pre-warm the medium: Warming your cell culture medium to 37°C before adding the JNJ-54175446 stock solution can improve solubility.
Gradual Dilution: Add the stock solution to the medium drop-wise while gently vortexing or swirling the tube to ensure rapid mixing.
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible (typically below 0.5%) to minimize both solvent toxicity and precipitation.
Test Dilutions: Before a critical experiment, perform a small-scale test to determine the maximal concentration of JNJ-54175446 that remains in solution in your specific cell culture medium.
Q4: How should I store JNJ-54175446?
Q5: Is there data on the stability of JNJ-54175446 in cell culture media (e.g., DMEM, RPMI) or aqueous buffers (e.g., PBS)?
A5: Currently, there is no publicly available quantitative data on the stability of JNJ-54175446 in specific cell culture media or aqueous buffers over time. The stability can be influenced by several factors including the composition of the medium, pH, temperature, and the presence of serum.[2] Therefore, for long-term experiments, it is highly recommended to prepare fresh dilutions of JNJ-54175446 in your working solution from a frozen stock on the day of the experiment. For critical applications, consider performing a stability study under your specific experimental conditions.
Data Presentation
JNJ-54175446 Solubility
Solvent
Concentration
Molarity
Notes
DMSO
62.5 mg/mL
141.79 mM
Ultrasonic treatment may be needed. Use of newly opened, non-hygroscopic DMSO is recommended.[1]
Protocol 1: In Vitro IL-1β Release Assay from Monocytes/Macrophages
This protocol describes a method to quantify the inhibitory effect of JNJ-54175446 on the release of IL-1β from cultured monocytic cells like THP-1 or primary peripheral blood mononuclear cells (PBMCs).
Materials:
Monocytic cell line (e.g., THP-1) or primary PBMCs
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and antibiotics
Lipopolysaccharide (LPS)
P2X7 receptor agonist (e.g., ATP or BzATP)
JNJ-54175446
Phosphate-Buffered Saline (PBS)
ELISA kit for human IL-1β
Procedure:
Cell Seeding: Seed the monocytic cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere and stabilize overnight.
LPS Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[3]
Antagonist Treatment:
Wash the cells with warm PBS to remove the LPS-containing medium.
Add fresh serum-free medium containing varying concentrations of JNJ-54175446 (e.g., 1 nM to 10 µM) or vehicle control (DMSO).
Pre-incubate the cells with the antagonist for 30-60 minutes.
Agonist Stimulation: Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.[3]
Supernatant Collection: Centrifuge the cell plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatants for cytokine analysis.
Cytokine Quantification: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer’s instructions.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of JNJ-54175446 by plotting the percentage of inhibition of IL-1β release against the log concentration of the antagonist.
Protocol 2: Fluo-4 Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration upon P2X7 receptor activation and its inhibition by JNJ-54175446.
Materials:
Cells expressing the P2X7 receptor (e.g., HEK293-P2X7)
96-well black, clear-bottom plate
Fluo-4 AM calcium-sensitive dye
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
P2X7 receptor agonist (e.g., ATP or BzATP)
JNJ-54175446
Procedure:
Cell Culture: Plate cells expressing the P2X7 receptor in a 96-well black, clear-bottom plate and culture overnight.
Dye Loading:
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HBSS).
Remove the culture medium and add the Fluo-4 AM loading solution to the cells.
Incubate for 45-60 minutes at 37°C.
Wash the cells gently with buffer to remove extracellular dye.
Assay Procedure:
Add serial dilutions of JNJ-54175446 or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
Place the plate in a fluorescence microplate reader equipped with an automated injection system.
Record the baseline fluorescence for a few seconds.
Inject the P2X7 agonist (e.g., ATP or BzATP) into the wells and immediately begin recording the change in fluorescence over time.
Data Analysis: The increase in fluorescence intensity corresponds to the influx of intracellular calcium. The inhibitory effect of JNJ-54175446 is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value from the dose-response curve.
Visualizations
P2X7 Receptor Signaling Pathway
JNJ-54175446 is a potent and selective antagonist of the P2X7 receptor.[1] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, leads to the opening of a non-selective cation channel.[4] This results in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺, which in immune cells like microglia and macrophages, triggers the assembly and activation of the NLRP3 inflammasome.[3] The activated inflammasome then cleaves pro-caspase-1 into active caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms. JNJ-54175446 blocks this cascade by preventing the initial activation of the P2X7 receptor.
Caption: Simplified P2X7 receptor signaling pathway leading to IL-1β release and its inhibition by JNJ-54175446.
General Experimental Workflow for In Vitro Antagonist Assay
The following diagram outlines a typical workflow for evaluating the efficacy of JNJ-54175446 in a cell-based in vitro assay.
Caption: A generalized workflow for assessing the in vitro activity of JNJ-54175446.
Managing side effects of JNJ-54175446 in research subjects
Welcome to the Technical Support Center for JNJ-54175446. This resource is designed to assist researchers, scientists, and drug development professionals in managing the side effects of JNJ-54175446 observed in research...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for JNJ-54175446. This resource is designed to assist researchers, scientists, and drug development professionals in managing the side effects of JNJ-54175446 observed in research subjects. The following troubleshooting guides and FAQs provide direct, actionable advice for issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and concerns regarding the side effects associated with JNJ-54175446, a P2X7 receptor antagonist. The guidance provided is based on findings from clinical studies and general best practices for managing adverse events in a research setting.
Q1: What are the most common side effects observed with JNJ-54175446 administration?
A1: Based on clinical trial data, the most frequently reported treatment-emergent adverse events (TEAEs) are generally mild to moderate in severity. These include:
Headache
Nausea
Dysgeusia (altered sense of taste)
Vomiting
These side effects often occur shortly after the administration of JNJ-54175446 as an oral suspension.[1]
Q2: A research subject is complaining of a headache after receiving JNJ-54175446. How should this be managed?
A2: Headache is the most common adverse event reported in clinical studies with JNJ-54175446.[1] The following steps are recommended for management:
Initial Assessment:
Assess the severity, location, and characteristics of the headache.
Inquire about any associated symptoms such as photophobia, phonophobia, or nausea.
Document all details in the subject's case report form.
Non-Pharmacological Interventions:
Provide a quiet and dimly lit environment for the subject to rest.
Offer a cool compress for their forehead.
Encourage fluid intake, as dehydration can contribute to headaches.
Pharmacological Interventions (as per study protocol):
For mild to moderate headaches, consider the administration of simple analgesics like acetaminophen (B1664979) or non-steroidal anti-inflammatory drugs (NSAIDs), if permitted by the clinical trial protocol.
Severe or persistent headaches should be reported to the principal investigator immediately. In some cases, this has been a reason for study discontinuation.[1]
Q3: A research subject is experiencing nausea and has vomited after taking the study drug. What is the recommended course of action?
A3: Nausea and vomiting are known side effects of JNJ-54175446.[1] Proper management is crucial for subject comfort and retention.
Immediate Steps:
Ensure the subject is in a comfortable position to prevent aspiration if vomiting is ongoing.
Provide water to rinse their mouth and small sips of clear fluids to maintain hydration.
Avoid strong smells and offer a bland diet if the subject feels able to eat.
Monitoring and Reporting:
Record the frequency and volume of vomiting.
Monitor for signs of dehydration (e.g., dizziness, dry mouth).
Report the event to the study's medical monitor. Moderate-intensity nausea and chills have been reported as reasons for study discontinuation in some instances.[1]
Potential Interventions (as per study protocol):
If nausea is persistent, an antiemetic medication may be considered if allowed by the study protocol.
Future doses could be administered with food to potentially mitigate gastrointestinal upset, as food has been shown to increase the bioavailability of JNJ-54175446.
Q4: A subject reports a strange or metallic taste after taking JNJ-54175446. What should be done?
A4: This side effect is known as dysgeusia and has been reported in clinical trials.[1] While generally not a serious adverse event, it can be bothersome to the subject.
Management Strategies:
Reassure the subject that this is a known and typically transient side effect.
Suggest oral hygiene measures such as brushing teeth or using a mouthwash after taking the medication.
Sucking on sugar-free candy or lozenges can help to mask the unpleasant taste.
Advise the subject to avoid strong-tasting or spicy foods if they exacerbate the dysgeusia.
Quantitative Data on Side Effects
The following table summarizes the treatment-emergent adverse events (TEAEs) reported in a Phase I, single-ascending dose study in healthy participants.
Adverse Event Category
JNJ-54175446 (n=59)
Placebo (n=18)
Participants with ≥1 TEAE
33 (55.9%)
Data not provided
Most Common TEAEs
Headache
11 (18.6%)
Data not provided
Nausea
Data not specified
Data not provided
Dysgeusia
Data not specified
Data not provided
Vomiting
Data not specified
Data not provided
Note: Data is derived from a study in healthy volunteers and may not be fully representative of the side effect profile in patient populations.[1] In a separate study involving patients with Major Depressive Disorder, severe headache, abdominal pain, chills, and nausea were reported as treatment-emergent adverse events that led to study discontinuation in a small number of participants.[1]
Experimental Protocols
The following provides a general overview of the methodology used in a clinical trial (NCT04116606) investigating JNJ-54175446 in patients with Major Depressive Disorder.
Study Design: A multi-center, Phase II, randomized, double-blind, placebo-controlled, parallel-group trial.
Participant Population: Adults with moderate-to-severe depressive symptoms who have had an incomplete response to conventional antidepressant drugs.
Treatment Protocol:
Screening Phase: Potential participants undergo screening to determine eligibility.
Treatment Phase (8 weeks): Eligible participants are randomly assigned to receive either 50mg/day of JNJ-54175446 or a placebo.
Follow-up Phase: A follow-up period after the treatment phase.
Key Assessments:
Clinical Visits: A total of 6 clinic visits are scheduled over approximately 15 weeks.
Safety Monitoring:
Regular monitoring of vital signs.
Electrocardiograms (ECGs).
Blood samples for full blood count and clinical chemistry analysis.
Urine drug screens and urinalysis.
Continuous monitoring and documentation of any adverse events.
Efficacy Assessments:
Standard clinical depression rating scales are used to assess changes in depressive symptoms at weeks 2, 5, and 8.
Blood samples are collected for biomarker analysis.
Magnetic Resonance Imaging (MRI) brain scans are performed at various visits.
Mandatory Visualizations
Signaling Pathway of P2X7 Receptor
JNJ-54175446 is a P2X7 receptor antagonist. The P2X7 receptor is an ATP-gated ion channel. Under conditions of cellular stress or inflammation, high levels of extracellular ATP bind to and activate the P2X7 receptor. This activation leads to the opening of the ion channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines such as IL-1β. By blocking this receptor, JNJ-54175446 aims to reduce this inflammatory response.
Impact of Food on JNJ-54175446 Bioavailability: A Technical Guide
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of food on the bioavailability of JNJ-54175446, a potent and selective brain-penet...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of food on the bioavailability of JNJ-54175446, a potent and selective brain-penetrant P2X7 receptor antagonist.[1] The information is compiled from a first-in-human, single-ascending-dose Phase I clinical trial.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of food on the bioavailability of JNJ-54175446?
A1: Food has been shown to increase the bioavailability of JNJ-54175446.[2][3][4] In clinical studies, higher doses of the drug were administered to participants under fed conditions to assess safety at increased exposure levels.[2][3][4]
Q2: How significant is the increase in plasma concentration with food?
A2: While specific fold-increase data is not detailed in the provided information, the study design of using higher doses (up to 600 mg) in the fed group compared to the fasted group (up to 300 mg) indicates a significant food effect.[2][3][4] The highest maximum plasma concentration (Cmax) observed in the study was 1475 ng/mL, which was achieved with a 600 mg dose under fed conditions.[2][3][4]
Q3: How does food affect the dose-response relationship of JNJ-54175446?
A3: The pharmacokinetic analysis from the Phase I trial revealed that the area under the curve (AUC) for JNJ-54175446 increased in a dose-proportional manner.[2][3][4] However, the plasma Cmax increased less than dose-proportionally following single doses.[2][3][4] This suggests that while the overall drug exposure increases with the dose, the peak concentration does not increase at the same rate.
Q4: What are the potential mechanisms behind the food effect on JNJ-54175446?
A4: The specific mechanisms have not been detailed in the provided study results. However, for orally administered drugs, food can influence bioavailability through various mechanisms. These can include delayed gastric emptying, increased splanchnic blood flow, and interaction with bile salts which can enhance the dissolution and absorption of lipophilic compounds.
Troubleshooting Guide for Experimental Design
Issue: Variability in pharmacokinetic data when studying JNJ-54175446.
Root Cause: The significant food effect on the bioavailability of JNJ-54175446 can be a major source of variability in pharmacokinetic measurements.
Solution: To minimize variability, it is crucial to standardize the food intake of subjects in your studies. All administrations should be conducted under either strictly fasted or consistently fed conditions. For fed studies, the type and composition of the meal should be standardized across all subjects and study periods.
Issue: Unexpectedly high plasma concentrations and potential for adverse events.
Root Cause: Co-administration of JNJ-54175446 with food, particularly a high-fat meal, can lead to significantly higher plasma concentrations than anticipated from fasted-state data.
Solution: Dose adjustments should be considered when administering JNJ-54175446 with food. The safety profile of the drug at higher exposures, as investigated in the fed-state arm of the Phase I trial, should be carefully reviewed when designing studies that involve administration with food. The most frequently reported treatment-emergent adverse events in the initial study were headache, back pain, fatigue, diarrhea, myalgia, rhinitis, vomiting, and hypercholesterolemia.[2]
Experimental Protocols
The information available is from a single-center, double-blind, randomized, placebo-controlled, sequential-group, single-ascending-dose, Phase I study involving 77 healthy participants.[2] Of these, 59 received JNJ-54175446 and 18 received a placebo.[2]
Study Design:
The study was conducted in three parts:
Part 1: Fasted Ascending-Dose Study: Participants received single doses of JNJ-54175446 ranging from 0.5 mg to 300 mg under fasted conditions.[2][3][4]
Part 2: Fed Ascending-Dose Study: Participants received single doses of JNJ-54175446 ranging from 50 mg to 600 mg under fed conditions.[2][3][4]
Part 3: Cerebrospinal Fluid (CSF) Study: A single 300 mg dose was administered to assess CSF penetration.[2][3][4]
While the specific details of the standardized meal were not provided in the search results, a standard high-fat, high-calorie meal is often used in such studies as recommended by regulatory agencies.
Data Presentation
Table 1: Pharmacokinetic Parameters of JNJ-54175446 under Fed and Fasted Conditions
Note: The available data did not provide specific Cmax values for each dose cohort in the fasted state, nor did it provide specific AUC values. The Cmax for the 600 mg fed dose was reported as 1475 ± 163 ng/mL.[3][4]
Technical Support Center: JNJ-54175446 Preclinical Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-54175446 in preclinical models of neuroinflammation and depression. The information is t...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-54175446 in preclinical models of neuroinflammation and depression. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-54175446?
A1: JNJ-54175446 is a potent, selective, and central nervous system (CNS)-penetrant antagonist of the P2X7 receptor (P2X7R).[1][2][3] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the brain.[4] Under conditions of cellular stress or injury, high levels of extracellular ATP are released, which then activate P2X7R. This activation triggers a downstream signaling cascade, notably the assembly and activation of the NLRP3 inflammasome. The activated inflammasome leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its mature, pro-inflammatory form, IL-1β, for release.[4] By blocking the P2X7R, JNJ-54175446 inhibits this entire cascade, thereby reducing the release of IL-1β and mitigating neuroinflammation.
Q2: In which preclinical models has JNJ-54175446 or similar P2X7R antagonists shown efficacy?
A2: JNJ-54175446 and other CNS-penetrant P2X7R antagonists have demonstrated efficacy in a variety of preclinical models, including:
Neuroinflammation Models: Lipopolysaccharide (LPS)-induced neuroinflammation in rodents.[3]
Depression and Anhedonia Models: Chronic unpredictable stress (CUS) and Bacillus Calmette-Guerin (BCG)-induced anhedonia in rodents.[5]
Epilepsy Models: Intra-amygdala kainic acid (IAKA) model of drug-resistant temporal lobe epilepsy in mice.[6]
Q3: What is a typical effective dose and route of administration for JNJ-54175446 in mice?
A3: In a preclinical model of temporal lobe epilepsy in mice, JNJ-54175446 was effective when administered at a dose of 30 mg/kg via intraperitoneal (IP) injection, once daily.[6] This dosing regimen resulted in brain and plasma concentrations sufficient for high receptor occupancy.[6] For oral administration, a dose of 10 mg/kg in mice has been shown to achieve over 80% receptor occupancy for 24 hours.[6]
Q4: I am not observing the expected reduction in pro-inflammatory cytokines after JNJ-54175446 treatment in my LPS-induced neuroinflammation model. What could be the issue?
A4: Several factors could contribute to a lack of efficacy in reducing pro-inflammatory cytokines. Please refer to the troubleshooting guide below for a systematic approach to identifying the potential cause. Common issues include suboptimal dosing, timing of administration relative to the LPS challenge, and the specific cytokines being measured. P2X7R antagonism primarily targets NLRP3-dependent IL-1β release, and its effects on other cytokines like TNF-α may be less direct.[4]
Q5: My results in the chronic unpredictable stress model are highly variable, even in the vehicle-treated group. How can I reduce this variability?
A5: High variability is a common challenge in chronic stress models. Ensuring consistent application of a varied and unpredictable sequence of stressors is crucial. Additionally, baseline behavioral testing before the stress protocol begins can help to stratify animals into balanced experimental groups. The specific strain, age, and sex of the rodents can also significantly impact the outcomes. Refer to the detailed experimental protocols provided below for best practices.
Troubleshooting Guides
Troubleshooting Efficacy in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Observed Problem
Potential Cause
Recommended Solution
No significant reduction in brain IL-1β levels post-treatment.
Suboptimal Dose: The dose of JNJ-54175446 may be too low to achieve sufficient P2X7R occupancy in the brain.
Based on studies with similar P2X7R antagonists, consider a dose-escalation study. A dose of 30 mg/kg (oral) of the related compound JNJ-55308942 was effective in attenuating LPS-induced microglial activation.[5]
Inappropriate Timing of Administration: The compound may not have reached peak brain concentration at the time of maximal inflammatory response to LPS.
Administer JNJ-54175446 prophylactically, for instance, 1 hour before the LPS injection, and potentially again at later time points depending on the duration of the experiment.[5]
LPS Dose Too High or Too Low: An overwhelming inflammatory response from a very high LPS dose might mask the effects of the antagonist. Conversely, a very low LPS dose may not induce a robust enough P2X7R-dependent response.
Titrate the LPS dose. Doses ranging from 0.25 mg/kg to 1 mg/kg (IP) have been shown to induce neuroinflammation in mice.
No effect on other pro-inflammatory markers (e.g., TNF-α, IL-6).
Mechanism of Action Specificity: JNJ-54175446 specifically targets the P2X7R-NLRP3-IL-1β pathway. The production of other cytokines may be regulated by different signaling pathways.
Focus on IL-1β as the primary endpoint. While some downstream effects on other cytokines might be expected, they are not the direct target.
High variability in cytokine measurements between animals.
Inconsistent LPS Administration: Variability in the IP injection technique can lead to different levels of systemic inflammation.
Ensure consistent injection technique and that the LPS solution is well-mixed before each injection.
Tissue Collection and Processing: Delays or inconsistencies in brain tissue harvesting and processing can affect cytokine stability.
Standardize the tissue collection protocol. Rapidly dissect, snap-freeze, and store tissues at -80°C until analysis.
Troubleshooting Efficacy in a Chronic Unpredictable Stress (CUS) Model
Observed Problem
Potential Cause
Recommended Solution
No reversal of anhedonia (e.g., no improvement in sucrose (B13894) preference test).
Insufficient Duration of Treatment: Chronic stress induces neuroplastic changes that may require sustained treatment to reverse.
Administer JNJ-54175446 for a significant portion of the stress protocol, for example, daily for the last 2-3 weeks of a 5-week stress paradigm. A related compound, JNJ-55308942, was effective when administered during the final weeks of a chronic stress protocol.[5]
Timing of Behavioral Testing: The effects of the compound may not be apparent immediately after the last dose.
Conduct behavioral testing at various time points after the final dose to capture the therapeutic window.
Stress Protocol Not Inducing a P2X7R-dependent Phenotype: The specific stressors used may not be effectively activating the neuroinflammatory pathways targeted by JNJ-54175446.
Ensure the CUS protocol is robust and includes a variety of stressors. Consider measuring neuroinflammatory markers in a subset of animals to confirm pathway activation.
High Inter-animal Variability in Behavioral Readouts.
Individual Differences in Stress Response: It is common for a subset of animals to be resilient to the effects of chronic stress.
Perform baseline behavioral testing before initiating the CUS protocol to ensure balanced groups. It is also a common practice to exclude "resilient" animals from the efficacy analysis if they do not develop the desired anhedonic phenotype.
Environmental Factors: Minor variations in housing, handling, and testing conditions can significantly impact behavior.
Strictly control for all environmental variables. Handle animals consistently and habituate them to the testing apparatuses.
No change in hippocampal neurogenesis markers.
Mechanism of Action: While some antidepressants increase neurogenesis, the primary mechanism of JNJ-54175446 is anti-inflammatory.
Focus on neuroinflammatory and synaptic plasticity markers as primary endpoints. It has been observed with other P2X7R antagonists that behavioral improvements can occur independently of changes in neurogenesis.
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
Animals: Male C57BL/6 mice, 8-10 weeks old.
Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
LPS Preparation: Dissolve E. coli LPS (serotype 0111:B4) in sterile, pyrogen-free 0.9% saline to a final concentration of 0.1 mg/mL.
JNJ-54175446 Preparation: Prepare JNJ-54175446 in a suitable vehicle (e.g., 10% DMSO in PEG400).
Treatment and Induction:
Administer JNJ-54175446 or vehicle via the desired route (e.g., 30 mg/kg, IP or oral gavage).[5][6]
One hour after treatment, administer LPS via IP injection at a dose of 0.5 mg/kg. A control group should receive saline instead of LPS.
Endpoint Analysis (4-24 hours post-LPS):
Behavioral Assessment: Assess for sickness behavior (e.g., reduced locomotor activity in an open field test).
Tissue Collection: Anesthetize mice and collect blood via cardiac puncture. Perfuse transcardially with ice-cold PBS.
Brain Dissection: Rapidly dissect the hippocampus and cortex. Snap-freeze in liquid nitrogen and store at -80°C.
Cytokine Analysis: Homogenize brain tissue and measure IL-1β levels using a commercially available ELISA kit.
Protocol 2: Chronic Unpredictable Stress (CUS) in Rats
Animals: Male Sprague-Dawley rats, 7-8 weeks old.
Acclimation and Baseline Testing:
Acclimate rats for one week.
Conduct a baseline sucrose preference test (SPT) to assess initial hedonic response. This involves a 24-hour two-bottle choice between 1% sucrose solution and water.
CUS Protocol (5 weeks):
Expose rats to a variable sequence of mild stressors, one per day. Examples include:
Stroboscopic illumination (4 hours)
Tilted cage (45°) (8 hours)
Soiled cage (200 mL of water in bedding) (12 hours)
Predator odor (15 minutes)
Restraint stress (1 hour)
Ensure the sequence of stressors is unpredictable.
JNJ-54175446 Treatment (Weeks 3-5):
Beginning in the third week of the CUS protocol, administer JNJ-54175446 or vehicle daily. A dose of 30 mg/kg (oral) of the related compound JNJ-55308942 has been shown to be effective in this model.[5]
Behavioral Testing (During Week 5):
Sucrose Preference Test: Repeat the SPT to assess anhedonia.
Forced Swim Test: Assess behavioral despair by measuring immobility time during a 5-minute swim session.
Endpoint Analysis:
Following the final behavioral test, collect brain tissue for analysis of neuroinflammatory markers (e.g., Iba1 for microglia activation, IL-1β levels) and synaptic proteins.
Visualizations
Signaling Pathway
Caption: P2X7R Signaling Pathway and JNJ-54175446 Inhibition.
Experimental Workflow: LPS-Induced Neuroinflammation Model
Caption: Workflow for LPS-Induced Neuroinflammation Experiment.
Logical Relationship: Troubleshooting Framework
Caption: Logical Flow for Troubleshooting Preclinical Efficacy.
Technical Support Center: JNJ-54175446 In Vitro Dose-Response Curve Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-54175446 in in vitro experiments to determine its dose-response curve. Troubleshooting G...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-54175446 in in vitro experiments to determine its dose-response curve.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
High variability between replicate wells
- Inconsistent cell seeding- Pipetting errors- Edge effects in the plate
- Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and proper technique. Reverse pipetting can be helpful for viscous solutions.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
No or weak response to P2X7 agonist (e.g., ATP, BzATP)
- Low P2X7 receptor expression in the cell line- Degraded agonist- Suboptimal agonist concentration
- Confirm P2X7 receptor expression in your cell line using qPCR or Western blot.- Prepare fresh agonist solutions for each experiment.- Perform an agonist dose-response curve to determine the optimal concentration (EC80-EC90) for your specific cell line and assay conditions.
JNJ-54175446 shows no inhibitory effect
- Incorrect compound concentration- Compound degradation- Inappropriate pre-incubation time
- Verify the stock concentration and serial dilutions of JNJ-54175446.- Protect the compound from light and store it as recommended. Prepare fresh dilutions for each experiment.- Optimize the pre-incubation time with JNJ-54175446 before adding the agonist. A pre-incubation of 15-30 minutes is a good starting point.
High background signal in the assay
- Cell death or stress- Autofluorescence of compounds or media- Contamination
- Ensure gentle handling of cells during the experiment.- Check for autofluorescence of JNJ-54175446 and the assay components at the wavelengths used.- Use sterile techniques and check for mycoplasma contamination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-54175446?
A1: JNJ-54175446 is a potent and selective antagonist of the P2X7 receptor.[1] The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells.[2][3] By blocking this receptor, JNJ-54175446 inhibits the downstream signaling pathways associated with inflammation, including the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[4][5]
Q2: Which in vitro assays are suitable for determining the dose-response curve of JNJ-54175446?
A2: Several in vitro assays can be used, including:
IL-1β Release Assay: This functional assay measures the inhibition of ATP-induced IL-1β release from immune cells (e.g., LPS-primed monocytes or macrophages).[6]
Calcium Influx Assay: This assay measures the inhibition of ATP-induced calcium influx into cells expressing the P2X7 receptor.[3][7]
Dye Uptake Assay (Pore Formation): This assay assesses the inhibition of the uptake of fluorescent dyes like ethidium (B1194527) bromide or YO-PRO-1, which pass through the large pore formed upon P2X7 receptor activation.[7][8]
Q3: What are the reported in vitro potency values for JNJ-54175446?
A3: The following table summarizes the available quantitative data for JNJ-54175446.
Parameter
Value
Assay Condition
Reference
IC50
82 ng/mL
Inhibition of LPS/BzATP-induced IL-1β release from peripheral blood
Q4: What is a typical concentration range to test for JNJ-54175446 in a dose-response experiment?
A4: Based on the reported IC50 value of 82 ng/mL (approximately 186 nM), a good starting range for a dose-response curve would be from 0.1 nM to 10 µM. This range should adequately cover the expected inhibitory profile of the compound.
Experimental Protocols
In Vitro IL-1β Release Assay for JNJ-54175446 Dose-Response Determination
This protocol describes a method to determine the dose-response curve of JNJ-54175446 by measuring its inhibitory effect on ATP-induced IL-1β release from a monocytic cell line (e.g., THP-1).
Materials:
THP-1 cells
RPMI-1640 culture medium with 10% FBS
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
Lipopolysaccharide (LPS)
ATP or BzATP (P2X7 receptor agonist)
JNJ-54175446
Phosphate-buffered saline (PBS)
Human IL-1β ELISA kit
Procedure:
Cell Culture and Differentiation:
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
Seed the cells in a 24-well plate and differentiate them into macrophage-like cells by treating with PMA for 48-72 hours.
Cell Priming:
Prime the differentiated cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[6]
Antagonist Treatment:
Wash the cells with PBS to remove the LPS-containing medium.
Pre-incubate the cells with various concentrations of JNJ-54175446 (e.g., 0.1 nM to 10 µM) or vehicle control for 30-60 minutes.[6]
Agonist Stimulation:
Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.[6]
Supernatant Collection:
Centrifuge the plate to pellet the cells.
Carefully collect the supernatants for cytokine analysis.
Cytokine Quantification:
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
Data Analysis:
Calculate the percentage of inhibition of IL-1β release for each JNJ-54175446 concentration compared to the vehicle control.
Plot the percentage of inhibition against the log of the JNJ-54175446 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Navigating JNJ-54175446 Experiments: A Technical Support Guide
Technical Support Center This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving JNJ-54175446, a potent and selective brain-penetrant P2X7 receptor antagonist.
Troubleshooting Guide
Variability in experimental outcomes with JNJ-54175446 can arise from several factors, from protocol inconsistencies to biological variations. This guide provides a structured approach to identifying and resolving common issues.
Table 1: Troubleshooting Common Issues in JNJ-54175446 Experiments
Issue
Potential Cause
Recommended Solution
Inconsistent Inhibition of IL-1β Release
1. Suboptimal LPS/BzATP Concentration: Insufficient or excessive stimulation of P2X7 receptors can lead to variable JNJ-54175446 efficacy. 2. Cell Viability Issues: Poor cell health can affect cytokine release independent of P2X7 antagonism. 3. Timing of JNJ-54175446 Administration: Pre-incubation time may be insufficient for optimal receptor binding.
1. Concentration Optimization: Perform a dose-response curve for both LPS and BzATP to determine the optimal concentrations for your specific cell type and experimental conditions. 2. Assess Cell Viability: Use a standard viability assay (e.g., Trypan Blue, MTT) to ensure cell health is >90% before and after the experiment. 3. Standardize Pre-incubation: Based on preclinical data, a pre-incubation period of at least 30 minutes is recommended before adding the agonist.
Variable Pharmacokinetic (PK) Profile
1. Food Effect: The bioavailability of JNJ-54175446 is known to increase when administered with food.[1][2][3] 2. Genetic Polymorphisms: Variations in genes encoding drug-metabolizing enzymes or the P2X7 receptor itself could influence plasma concentrations and response.
1. Control Feeding State: For in vivo studies, standardize the feeding state of the subjects (fasted or fed) to minimize variability in drug absorption.[1][3] 2. Genotyping: If significant inter-individual variability is observed, consider genotyping for relevant polymorphisms in P2X7 or drug metabolism pathways.
Unexpected Off-Target Effects
1. Non-Specific Binding: At high concentrations, JNJ-54175446 might interact with other cellular components. 2. P2X7-Independent Pathways: The observed effect might be mediated by pathways not involving the P2X7 receptor.
1. Use Appropriate Controls: Include a negative control (vehicle) and a positive control (a known P2X7 antagonist) in your experiments. 2. Test in P2X7 Knockout/Knockdown Models: To confirm the on-target effect, validate your findings in a system where the P2X7 receptor is absent or significantly reduced.
Inconsistent Behavioral Readouts (in vivo)
1. Stress-Induced Inflammation: The inflammatory state of the animal can influence the behavioral response to P2X7 antagonism.[4] 2. Acclimatization Period: Insufficient acclimatization of animals to the experimental setup can lead to stress and variable results.
1. Control for Stress: Handle animals gently and ensure a proper acclimatization period to the housing and experimental conditions. Consider measuring baseline inflammatory markers. 2. Standardize Acclimatization: Implement a consistent acclimatization protocol of at least 7 days before initiating any behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-54175446?
A1: JNJ-54175446 is a selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[5][6] By blocking this receptor, it inhibits the release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β), from immune cells like microglia and monocytes.[5][7] This mechanism is central to its investigation as a treatment for conditions with a neuroinflammatory component, such as major depressive disorder.[4][8]
Q2: What is the recommended solvent and storage condition for JNJ-54175446?
A2: For in vitro experiments, JNJ-54175446 can be dissolved in DMSO. For in vivo studies in rodents, it has been administered as a suspension in 30% hydroxypropyl-methyl cellulose.[9] Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years to maintain stability.[10]
Q3: What are the reported side effects of JNJ-54175446 in clinical trials?
A3: In human studies, JNJ-54175446 has been generally well-tolerated.[3][7] The most commonly reported treatment-emergent adverse events were mild to moderate and included headache, nausea, dysgeusia (altered taste), and vomiting.[7] No serious adverse events were reported in the initial single-ascending dose studies.[1][2]
Q4: Does JNJ-54175446 cross the blood-brain barrier?
A4: Yes, JNJ-54175446 is a brain-penetrant P2X7 receptor antagonist.[1][2][11] Positron emission tomography (PET) studies in humans have demonstrated a clear dose-receptor occupancy relationship in the brain.[2][12][13] In rats, the brain-to-plasma concentration ratio was found to be approximately 1.1.[11]
Experimental Protocols & Methodologies
Ex Vivo IL-1β Release Assay from Peripheral Blood
This protocol is based on the methodology described in clinical studies to assess the pharmacodynamic activity of JNJ-54175446.[1][2][3]
Objective: To measure the inhibitory effect of JNJ-54175446 on lipopolysaccharide (LPS) and 3'-O-(4-benzoylbenzoyl)-ATP (BzATP)-induced IL-1β release from peripheral blood mononuclear cells (PBMCs).
Materials:
Freshly collected whole blood in heparinized tubes
Ficoll-Paque PLUS
RPMI-1640 medium
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin
LPS (from E. coli)
BzATP
JNJ-54175446
DMSO (vehicle control)
Human IL-1β ELISA kit
Procedure:
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
Cell Culture: Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin and plate at a density of 1 x 10^6 cells/well in a 96-well plate.
JNJ-54175446 Pre-treatment: Add varying concentrations of JNJ-54175446 (or DMSO vehicle) to the cells and pre-incubate for 30 minutes at 37°C.
Stimulation:
Add LPS to a final concentration of 100 ng/mL and incubate for 3 hours at 37°C.
Following the LPS incubation, add BzATP to a final concentration of 300 µM and incubate for an additional 1 hour at 37°C.
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of JNJ-54175446. A reported IC50 value is approximately 82 ng/mL.[1][2]
Visualizations
Signaling Pathway of P2X7 Receptor Activation and JNJ-54175446 Inhibition
Caption: P2X7 receptor signaling cascade and the inhibitory action of JNJ-54175446.
Experimental Workflow for Ex Vivo IL-1β Release Assay
Caption: Step-by-step workflow for the ex vivo IL-1β release assay.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: A logical flowchart for troubleshooting inconsistent experimental outcomes.
Technical Support Center: JNJ-54175446 and CYP2D6 Interactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential interactions between the P2X7 receptor antagonist JNJ-54175446 and the cytoc...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential interactions between the P2X7 receptor antagonist JNJ-54175446 and the cytochrome P450 enzyme CYP2D6 in an experimental design setting.
Frequently Asked Questions (FAQs)
Q1: What is the known interaction between JNJ-54175446 and CYP2D6?
A1: In vitro data suggests that JNJ-54175446 may act as an inducer of CYP2D6. In a clinical study involving patients with major depressive disorder, the concomitant use of sertraline, a known CYP2D6 substrate, was prohibited due to this potential for induction[1]. At present, detailed quantitative data on the extent of CYP2D6 induction (e.g., EC50, Emax) from dedicated clinical drug-drug interaction studies are not publicly available.
Q2: Why is the potential for CYP2D6 induction by JNJ-54175446 a concern in experimental design?
A2: CYP2D6 is a crucial enzyme responsible for the metabolism of approximately 25% of clinically used drugs, including many antidepressants, antipsychotics, and opioids. If JNJ-54175446 induces CYP2D6, it could increase the metabolism of co-administered CYP2D6 substrates. This could lead to lower plasma concentrations of the substrate drug, potentially reducing its efficacy. In a research setting, this interaction could confound the results of studies where JNJ-54175446 is administered alongside other compounds.
Q3: How can I assess the potential CYP2D6 induction by JNJ-54175446 in my in vitro experiments?
A3: A common method to assess CYP induction in vitro is to use primary human hepatocytes. These cells express a functional complement of nuclear receptors (e.g., PXR, AhR) and drug-metabolizing enzymes. By treating these cells with JNJ-54175446, you can measure changes in CYP2D6 mRNA levels (via qPCR) and/or enzyme activity (using a specific CYP2D6 probe substrate). See the detailed experimental protocol below for more information.
Q4: What are the typical positive controls for a CYP2D6 induction study?
A4: While CYP2D6 is generally considered less inducible than other CYPs like CYP3A4 or CYP1A2, certain compounds can cause a modest increase in its expression. Rifampicin is often used as a broad-spectrum inducer, although its effect on CYP2D6 is less pronounced than on CYP3A4. For a more targeted approach, though not a strong inducer, dexamethasone (B1670325) has been reported to have some inductive effect on CYP2D6.
Q5: What should I consider if I need to co-administer JNJ-54175446 with a known CYP2D6 substrate in my non-clinical or clinical study?
A5: If co-administration is unavoidable, it is crucial to design the study to account for a potential interaction. This may involve pharmacokinetic/pharmacodynamic (PK/PD) modeling, therapeutic drug monitoring of the CYP2D6 substrate, and careful assessment of the substrate's efficacy and safety. For clinical trials, a formal drug-drug interaction study may be warranted.
Troubleshooting Guides
Issue
Potential Cause
Troubleshooting Steps
Inconsistent results in an in vitro CYP2D6 induction assay with JNJ-54175446.
1. Hepatocyte viability issues.2. Sub-optimal concentration of JNJ-54175446.3. Variability in donor hepatocytes.
1. Perform a cytotoxicity assay to ensure the concentrations of JNJ-54175446 used are not affecting cell health.2. Test a wide concentration range of JNJ-54175446 to capture the full dose-response curve.3. Use hepatocytes from multiple donors to account for genetic variability in CYP2D6 expression and regulation.
Unexpectedly low plasma concentrations of a co-administered drug in an in vivo study with JNJ-54175446.
The co-administered drug may be a substrate of CYP2D6, and its metabolism may be induced by JNJ-54175446.
1. Verify if the co-administered drug is a known CYP2D6 substrate.2. Conduct a literature search for any known metabolic pathways of the co-administered drug.3. Consider conducting a formal pharmacokinetic study to quantify the effect of JNJ-54175446 on the exposure of the co-administered drug.
Difficulty in interpreting the clinical significance of a potential CYP2D6 induction.
The magnitude of induction may not be sufficient to cause a clinically relevant change in the substrate's pharmacokinetics.
1. Compare the observed induction to that of known clinical inducers.2. Use physiologically based pharmacokinetic (PBPK) modeling to simulate the impact of the observed induction on the pharmacokinetics of relevant CYP2D6 substrates.3. Consider the therapeutic index of the potential co-administered drugs; a narrow therapeutic index drug will be of greater concern.
Data Presentation
Table 1: Summary of JNJ-54175446 Pharmacokinetic Parameters
Protocol: In Vitro Assessment of CYP2D6 Induction by JNJ-54175446 in Primary Human Hepatocytes
1. Objective:
To determine the potential of JNJ-54175446 to induce CYP2D6 expression and activity in cultured primary human hepatocytes.
2. Materials:
Cryopreserved primary human hepatocytes (from at least three donors)
Hepatocyte culture medium and supplements
JNJ-54175446
Positive control inducer (e.g., Rifampicin for broad induction, Dexamethasone as a weak/moderate inducer)
CYP2D6 probe substrate (e.g., Dextromethorphan or Bufuralol)
LC-MS/MS system for metabolite quantification
Reagents for RNA extraction and qPCR
3. Methods:
Hepatocyte Culture:
Thaw and plate cryopreserved hepatocytes according to the supplier's protocol.
Allow cells to form a confluent monolayer (typically 24-48 hours).
Treatment:
Prepare a concentration range of JNJ-54175446 in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).
Treat hepatocytes with JNJ-54175446, positive control, or vehicle control for 48-72 hours.
CYP2D6 Activity Assay:
After the treatment period, wash the cells and incubate with a known concentration of a CYP2D6 probe substrate (e.g., Dextromethorphan) for a specified time (e.g., 30-60 minutes).
Collect the supernatant and analyze the formation of the specific metabolite (e.g., Dextrorphan) by LC-MS/MS.
CYP2D6 mRNA Quantification:
After the treatment period, lyse the cells and extract total RNA.
Perform reverse transcription to generate cDNA.
Quantify CYP2D6 mRNA levels relative to a housekeeping gene (e.g., GAPDH) using qPCR.
4. Data Analysis:
Enzyme Activity: Calculate the fold induction of CYP2D6 activity at each concentration of JNJ-54175446 relative to the vehicle control.
mRNA Expression: Calculate the fold change in CYP2D6 mRNA expression at each concentration of JNJ-54175446 relative to the vehicle control.
Plot the concentration-response curves and determine the EC50 and Emax for induction if a clear dose-response is observed.
Mandatory Visualization
Caption: Experimental workflow for assessing CYP2D6 induction by JNJ-54175446.
Long-term stability of JNJ-54175446 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of JNJ-54175446 stock solutions. The following troubleshooti...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of JNJ-54175446 stock solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for JNJ-54175446 solid compound and stock solutions?
Proper storage is crucial for maintaining the integrity of JNJ-54175446. Based on information from commercial suppliers, the following conditions are recommended:
It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
2. What is the recommended solvent for preparing JNJ-54175446 stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of JNJ-54175446.
3. How can I prepare a working solution of JNJ-54175446 for in vivo experiments?
A common method for preparing a working solution for animal studies involves a multi-step dilution of a DMSO stock solution. For example, to prepare a 1 mg/mL working solution, you can follow a protocol similar to this:
Prepare a 10 mg/mL stock solution of JNJ-54175446 in DMSO.
To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
To this mixture, add 50 µL of Tween-80 and mix again.
Finally, add 450 µL of saline to reach the final volume of 1 mL.
4. Is JNJ-54175446 sensitive to light?
5. How many freeze-thaw cycles can a JNJ-54175446 stock solution withstand?
There is no specific data on the number of freeze-thaw cycles JNJ-54175446 stock solutions can tolerate without degradation. To ensure the highest quality of your experimental results, it is strongly recommended to aliquot stock solutions into single-use vials to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
Issue
Possible Cause
Suggested Solution
Precipitation observed in stock solution upon thawing
- The compound's solubility limit in the solvent may have been exceeded. - The solution may have been stored at an inappropriate temperature. - Water may have been absorbed by the DMSO, reducing solubility.
- Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. - Ensure the stock solution concentration does not exceed the known solubility limit. - Use anhydrous DMSO and store it properly to prevent water absorption.
Inconsistent experimental results
- Degradation of the JNJ-54175446 stock solution. - Inaccurate concentration of the stock solution. - Multiple freeze-thaw cycles.
- Prepare a fresh stock solution from the solid compound. - Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV). - Always use aliquots for experiments to avoid repeated freeze-thaw cycles.
- Ensure you are using the correct volume of solvent for the desired concentration. - Use a vortex mixer or sonicator to aid in dissolution. Gentle warming may also be helpful.
Experimental Protocols
Protocol for Preparation of JNJ-54175446 Stock Solution (10 mM in DMSO)
Materials:
JNJ-54175446 (solid powder)
Anhydrous Dimethyl Sulfoxide (DMSO)
Calibrated analytical balance
Appropriate volumetric flask
Vortex mixer and/or sonicator
Sterile, single-use cryovials
Procedure:
Allow the vial of solid JNJ-54175446 to equilibrate to room temperature before opening to prevent condensation.
Weigh the desired amount of JNJ-54175446 powder using a calibrated analytical balance. The molar mass of JNJ-54175446 is 440.79 g/mol .
Transfer the weighed powder to a volumetric flask.
Add a portion of the total required volume of anhydrous DMSO to the flask.
Vortex and/or sonicate the mixture until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary.
Once dissolved, add the remaining DMSO to reach the final desired volume.
Mix the solution thoroughly.
Aliquot the stock solution into single-use, light-protected cryovials.
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
Visualizations
Signaling Pathway of P2X7 Receptor and Antagonism by JNJ-54175446
JNJ-54175446 is a potent and selective antagonist of the P2X7 receptor. The activation of the P2X7 receptor by extracellular ATP triggers a cascade of downstream signaling events, which are inhibited by JNJ-54175446.
Caption: P2X7 receptor signaling pathway and its inhibition by JNJ-54175446.
Experimental Workflow for Stability Testing of JNJ-54175446 Stock Solutions
A general workflow for assessing the stability of JNJ-54175446 stock solutions involves preparation, storage under various conditions, and analysis at different time points.
Caption: General experimental workflow for stability testing of JNJ-54175446.
JNJ-54175446 vs. Placebo: A Comparative Analysis of Randomized Controlled Trial Data
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of JNJ-54175446, a selective, central nervous system-penetrant P2X7 receptor antagonist, and placebo, based o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ-54175446, a selective, central nervous system-penetrant P2X7 receptor antagonist, and placebo, based on data from randomized controlled trials. JNJ-54175446 is under investigation for its potential to treat major depressive disorder (MDD) by reducing neuroinflammation.[1] This document summarizes key findings on pharmacokinetics, pharmacodynamics, safety, and efficacy, presenting quantitative data in structured tables and detailing experimental protocols. Visual diagrams of the relevant signaling pathway and experimental workflows are also provided to facilitate understanding.
Mechanism of Action: The P2X7 Receptor Pathway
JNJ-54175446 targets the P2X7 receptor, an ATP-gated ion channel expressed on immune cells like microglia in the central nervous system.[2] During periods of stress, inflammation, or cellular injury, elevated extracellular ATP levels activate the P2X7 receptor. This activation leads to the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), which are implicated in the pathophysiology of mood disorders.[2][3] By antagonizing the P2X7 receptor, JNJ-54175446 aims to attenuate this inflammatory cascade.[4][5]
Caption: P2X7 Receptor Signaling Pathway and the inhibitory action of JNJ-54175446.
Clinical Trial Data: A Comparative Overview
Pharmacokinetics in Healthy Volunteers
A first-in-human, single-ascending dose study was conducted in 77 healthy participants, with 59 receiving JNJ-54175446 (0.5-600 mg) and 18 receiving placebo.[6][7][8] The study assessed pharmacokinetics in both fasted and fed states and confirmed brain penetration.[6][7]
A double-blind, placebo-controlled, randomized study involving 69 patients with MDD assessed the safety and efficacy of JNJ-54175446.[2][4][9] The study also incorporated total sleep deprivation (TSD) as a behavioral challenge to induce acute mood improvements.[2][4]
Parameter
JNJ-54175446
Placebo
Reference
Participants (Completed)
Group A (early start): 23/26, Group B (late start): 24/26
An ascending-dose study in fasted participants (0.5-300 mg JNJ-54175446).[6][7]
An ascending-dose study in fed participants (50-600 mg JNJ-54175446).[6][7]
A cerebrospinal fluid (CSF) study (300 mg JNJ-54175446).[6][7]
Pharmacodynamic Assessment: Inhibition of lipopolysaccharide (LPS) and 3'-O-(4-benzoylbenzoyl)-ATP (BzATP)-induced IL-1β release from peripheral blood was measured.[6][7]
Caption: Workflow for the first-in-human study of JNJ-54175446 in healthy volunteers.
Study in Patients with Major Depressive Disorder
Study Design: A double-blind, placebo-controlled, randomized study.[2][4][9]
Participants: 69 patients with single episode or recurrent MDD.[2][4][9]
Methodology: Patients were randomized in a 3:3:2 ratio into three groups for a 10-day treatment period:[2]
Group A (Early Start): Received JNJ-54175446 throughout the 10-day period.[2]
Group B (Late Start): Received placebo for days 1-3, followed by JNJ-54175446 for days 4-10.[2]
Group C: Received placebo throughout the 10-day period.[2]
A single 600 mg dose was followed by daily 150 mg doses.[2] All participants underwent 36 hours of total sleep deprivation (TSD) from day 3 to the evening of day 4.[2][4]
Efficacy Assessment: Mood was assessed using the Hamilton Depression Rating Scale, 17 items (HDRS17) and the Self-rated Quick Inventory of Depressive Symptoms (QIDS-SR).[4][9] Anhedonia was measured by the Snaith-Hamilton Pleasure Scale (SHAPS) and the Probabilistic Instrumental Learning Task (PILT).[4][9]
Caption: Workflow for the randomized controlled trial of JNJ-54175446 in patients with MDD.
Summary and Conclusion
In randomized controlled trials, JNJ-54175446 was generally safe and well-tolerated in both healthy volunteers and patients with MDD.[2] The drug demonstrated dose-dependent pharmacokinetics, brain penetration, and successful target engagement by inhibiting P2X7 receptor-mediated IL-1β release.[2][6] However, in a study with MDD patients, JNJ-54175446 did not show a significant effect on overall mood ratings compared to placebo.[4][9] Interestingly, it did blunt the reduction in anhedonia observed after total sleep deprivation, suggesting a potential modulatory effect on hedonic capacity that warrants further investigation.[2][4] These findings provide a foundation for future research into the therapeutic potential of P2X7 receptor antagonism in psychiatric disorders.
A Head-to-Head Comparison of P2X7 Inhibitors: JNJ-54175446 versus GSK1482160
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent P2X7 receptor inhibitors: JNJ-54175446, a potent antagonist, and GSK1482160, a negative allost...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent P2X7 receptor inhibitors: JNJ-54175446, a potent antagonist, and GSK1482160, a negative allosteric modulator. This analysis is supported by available experimental data to aid in the selection of the appropriate tool compound for preclinical research in neuroinflammation and related pathologies.
The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade, primarily through its role in activating the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18. Its involvement in a range of inflammatory and neurological conditions has made it an attractive target for therapeutic intervention. This guide focuses on the comparative pharmacology of JNJ-54175446 and GSK1482160, two widely studied brain-penetrant P2X7 inhibitors.
Mechanism of Action
JNJ-54175446 acts as a direct antagonist of the P2X7 receptor, competitively blocking the binding of its endogenous ligand, ATP. In contrast, GSK1482160 is a negative allosteric modulator (NAM), binding to a site distinct from the ATP-binding pocket. This binding event induces a conformational change in the receptor that reduces the efficacy of ATP, thereby inhibiting downstream signaling without directly competing with the natural ligand.[1]
Potency and Species Selectivity
Both compounds exhibit high potency towards the human P2X7 receptor. However, their activity profiles across different species vary significantly, a critical consideration for translational research.
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
JNJ-54175446 demonstrates high potency across multiple species, including human and rat, making it a versatile tool for preclinical studies. GSK1482160, while highly potent at the human receptor, shows a significantly lower potency for the rat P2X7 receptor.[1]
Pharmacokinetics
Both molecules are reported to be orally bioavailable and brain-penetrant.[1][2] For JNJ-54175446, a dose-dependent receptor occupancy has been demonstrated, with an ED50 of 0.46 mg/kg corresponding to a plasma EC50 of 105 ng/mL.[2] GSK1482160 has also been shown to effectively penetrate the blood-brain barrier.[1]
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize these inhibitors are outlined below.
Radioligand Binding Assay (for GSK1482160)
This assay directly measures the binding affinity of the inhibitor to the P2X7 receptor.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X7 receptor (HEK293-hP2X7R).
Radioligand: [11C]GSK1482160.
Procedure:
HEK293-hP2X7R cell membranes are prepared by homogenization and centrifugation.
Membrane preparations (0.054 mg protein/mL) are incubated with increasing concentrations of [11C]GSK1482160 (0.15–15,000 pM) for 20 minutes at 22°C.
Nonspecific binding is determined in the presence of an excess of unlabeled GSK1482160 (10 µM).
The reaction is terminated by rapid filtration, and the radioactivity retained on the filter is quantified using a phosphor screen.
Data are analyzed to determine the dissociation constant (Kd) and receptor density (Bmax).[3]
Results: For [11C]GSK1482160, the reported Kd was 1.15 ± 0.12 nM and the Bmax was 3.03 ± 0.10 pmol/mg of protein in HEK293-hP2X7R membranes.[4]
Ex vivo IL-1β Release Assay (for both compounds)
This functional assay measures the ability of the inhibitors to block P2X7-mediated IL-1β release from immune cells.
Sample: Freshly drawn human whole blood.
Procedure:
Blood samples are first primed with lipopolysaccharide (LPS; 1 µg/mL final concentration) for 2 hours at 37°C in a 5% CO2 incubator to induce pro-IL-1β expression.
The primed blood is then aliquoted into 96-well plates.
The P2X7 receptor is activated with ATP (final concentrations of 0.5, 1, 2, and 4 mM) for 30 minutes.
The reaction is stopped by adding ice-cold RPMI 1640 medium.
Plasma is separated by centrifugation, and IL-1β levels are quantified using a suitable immunoassay (e.g., ELISA or bead-based multiplex assay).[5]
To determine the inhibitory effect of the compounds, they are pre-incubated with the blood samples before the addition of the P2X7 agonist. For JNJ-54175446, the P2X7 receptor agonist used is often benzyladenosine triphosphate (BzATP).[6]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental processes, the following diagrams are provided.
A Comparative Guide to the Efficacy of P2X7 Receptor Antagonists JNJ-54175446 and JNJ-47965567 in CNS Models
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two centrally permeable P2X7 receptor antagonists, JNJ-54175446 and JNJ-47965567, based on available preclinica...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two centrally permeable P2X7 receptor antagonists, JNJ-54175446 and JNJ-47965567, based on available preclinical and clinical data. The objective is to present a clear overview of their respective pharmacological profiles and efficacy in various models of central nervous system (CNS) disorders.
The P2X7 receptor, an ATP-gated ion channel, is a key mediator of neuroinflammation.[1][2][3] Primarily expressed on microglia in the CNS, its activation triggers the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), contributing to the pathology of numerous neurological and psychiatric conditions.[2][4] Both JNJ-54175446 and JNJ-47965567 have been developed to target this pathway, offering potential therapeutic avenues for these disorders.[2][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for JNJ-54175446 and JNJ-47965567.
Did not alter disease progression when administered from disease onset[11] but delayed onset and improved motor performance in female mice with chronic administration[12]
Validating Brain Target Engagement of JNJ-54175446: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of methods to validate the brain target engagement of JNJ-54175446, a selective and central nervous system (C...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the brain target engagement of JNJ-54175446, a selective and central nervous system (CNS)-penetrant P2X7 receptor antagonist. JNJ-54175446 is under investigation for neuropsychiatric disorders, including major depressive disorder, due to its role in attenuating neuroinflammation by inhibiting the release of pro-inflammatory cytokines IL-1β and IL-18 from microglia.[1][2][3][4] This document outlines key experimental approaches, presents comparative data with other P2X7R antagonists, and provides detailed protocols to aid in the design and evaluation of studies assessing CNS target engagement.
Introduction to JNJ-54175446 and P2X7R Target Engagement
JNJ-54175446 is a potent antagonist of the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells, including microglia in the brain.[1][5] In pathological conditions associated with neuroinflammation, excessive extracellular ATP can activate P2X7R, leading to the release of inflammatory cytokines.[4][5] By blocking this receptor, JNJ-54175446 aims to dampen this inflammatory cascade.[1][3] Validating that JNJ-54175446 reaches its target in the brain and exerts the intended pharmacological effect is crucial for its clinical development. This is achieved through a combination of direct and indirect measurement techniques.
Comparative Analysis of Target Engagement Methodologies
The validation of JNJ-54175446's brain target engagement can be approached through several complementary methods. This section compares the primary techniques, highlighting their principles, advantages, and limitations.
Methodology
Principle
Key Readout
Advantages
Limitations
Positron Emission Tomography (PET) Imaging
In vivo visualization and quantification of P2X7R occupancy by JNJ-54175446 using a specific radiolabeled tracer.
Receptor Occupancy (%), ED50
Direct, quantitative measure of target engagement in the living brain. Allows for dose-occupancy relationship determination.[6][7]
Requires a specific and validated radiotracer. High cost and specialized facilities. Potential for non-specific binding of the tracer.[8]
Ex Vivo Cytokine Release Assay
Measurement of the functional consequence of P2X7R antagonism by assessing the inhibition of cytokine release from immune cells.
Inhibition of IL-1β/IL-18 release (IC50)
Provides a functional measure of target engagement. Can be performed on peripheral blood cells as a surrogate for central activity.[9][10]
Indirect measure of brain target engagement. Assumes correlation between peripheral and central effects.
In Vivo Microdialysis
Sampling of the brain's extracellular fluid to measure the downstream effects of P2X7R antagonism, such as changes in neurotransmitter or cytokine levels.
Attenuation of agonist-induced IL-1β release in the brain.[1][11]
Provides direct evidence of functional target engagement within the brain parenchyma.
Invasive procedure. Technically challenging with limited spatial resolution.
This section provides detailed methodologies for key experiments used to validate JNJ-54175446 target engagement.
Protocol 1: In Vivo P2X7R Occupancy Assessment using PET Imaging
Objective: To quantify the occupancy of P2X7 receptors in the brain by JNJ-54175446.
Materials:
PET scanner
Radiotracer: [18F]JNJ-64413739
JNJ-54175446
Anesthetized subjects (e.g., non-human primates or human volunteers)
Arterial blood sampling line
Procedure:
Subject Preparation: Subjects are fasted overnight. Anesthesia is induced and maintained throughout the imaging session. An arterial line is placed for blood sampling to determine the radiotracer input function.
Baseline Scan: A baseline PET scan is acquired following a bolus injection of [18F]JNJ-64413739 to determine baseline receptor availability.
Drug Administration: JNJ-54175446 is administered (e.g., intravenously or orally) at various doses.
Occupancy Scan: After a suitable pre-incubation period to allow for drug distribution to the brain, a second PET scan is performed following another bolus injection of [18F]JNJ-64413739.
Blood Sampling: Arterial blood samples are collected throughout both PET scans to measure the concentration of the radiotracer and its metabolites in plasma.
Image Analysis: PET data are reconstructed and corrected for attenuation and scatter. Brain regions of interest are delineated.
Kinetic Modeling: Time-activity curves for each region of interest are generated. A suitable pharmacokinetic model (e.g., two-tissue compartment model) is used to estimate the volume of distribution (VT) of the radiotracer.
Occupancy Calculation: Receptor occupancy (RO) is calculated as the percentage reduction in VT after drug administration compared to the baseline scan: RO (%) = 100 * (VT_baseline - VT_drug) / VT_baseline.
Dose-Occupancy Modeling: The relationship between the administered dose of JNJ-54175446 and receptor occupancy is fitted to a sigmoidal Emax model to determine the ED50.[7]
Protocol 2: Ex Vivo IL-1β Release Assay
Objective: To assess the functional antagonism of P2X7R by JNJ-54175446 through the inhibition of IL-1β release from peripheral blood mononuclear cells (PBMCs).
Materials:
Freshly drawn human whole blood or isolated PBMCs
Lipopolysaccharide (LPS)
BzATP (a P2X7R agonist)
JNJ-54175446
RPMI-1640 culture medium
Human IL-1β ELISA kit
Procedure:
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in RPMI-1640 medium.
Priming: Prime the cells with LPS (e.g., 100 ng/mL) for 2-4 hours at 37°C to induce the expression of pro-IL-1β.
Antagonist Incubation: Pre-incubate the primed cells with various concentrations of JNJ-54175446 or vehicle control for 30-60 minutes at 37°C.
Agonist Stimulation: Stimulate the cells with a P2X7R agonist, BzATP (e.g., 100 µM), for 30-60 minutes at 37°C to induce the release of mature IL-1β.
Supernatant Collection: Centrifuge the cell suspension to pellet the cells. Collect the supernatant.
Cytokine Quantification: Measure the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
Data Analysis: Calculate the percentage inhibition of IL-1β release for each concentration of JNJ-54175446 compared to the vehicle-treated control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 3: Dexamphetamine Challenge Study
Objective: To evaluate the central pharmacodynamic effects of JNJ-54175446 by assessing its ability to modulate dexamphetamine-induced behavioral and physiological changes.
Study Design: A randomized, double-blind, placebo-controlled, crossover study in healthy human volunteers.[6]
Procedure:
Baseline Assessment: On a baseline day, administer a single oral dose of dexamphetamine (e.g., 20 mg) to all subjects and perform a battery of pharmacodynamic tests.[6][13]
Treatment Period: Randomize subjects to receive multiple daily doses of either JNJ-54175446 (at various dose levels, e.g., 50-450 mg) or placebo for a specified period (e.g., 11 consecutive days).[6]
Challenge Days: On designated days during the treatment period, administer a single oral dose of dexamphetamine or placebo in a crossover design.[6]
Pharmacodynamic Assessments: At multiple time points before and after the dexamphetamine or placebo challenge, perform a series of assessments, including:
Locomotor Activity: Measured using actigraphy.
Mood and Subjective Effects: Assessed using visual analog scales (VAS) for mood, feeling high, etc.[13]
Cognitive and Psychomotor Performance: Evaluated using a battery of tests (e.g., finger tapping, adaptive tracking, saccadic eye movements).[13]
Physiological Measures: Including heart rate, blood pressure, and plasma cortisol levels.
Data Analysis: Analyze the change from baseline in the pharmacodynamic measures following the dexamphetamine challenge in the JNJ-54175446 treatment groups compared to the placebo group using appropriate statistical methods (e.g., mixed-effects models for repeated measures).
Visualizing Pathways and Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: P2X7R signaling pathway and the inhibitory action of JNJ-54175446.
Caption: Workflow for PET imaging to determine P2X7R occupancy.
Caption: Workflow for the ex vivo IL-1β release assay.
Alternative and Emerging Approaches
While PET imaging, cytokine release assays, and pharmacodynamic challenge studies are established methods, other techniques can provide valuable complementary information.
Autoradiography: An ex vivo technique that can be used in preclinical models to visualize and quantify receptor occupancy in brain tissue sections. This method offers high spatial resolution.
Magnetic Resonance Spectroscopy (MRS): A non-invasive imaging technique that can measure the concentration of certain neurochemicals in the brain. It could potentially be used to detect downstream metabolic changes resulting from P2X7R modulation.
Transcriptomics and Proteomics: Analysis of gene and protein expression changes in brain tissue or cerebrospinal fluid (CSF) following treatment with JNJ-54175446 can provide insights into the molecular pathways affected by target engagement.
Conclusion
Validating the brain target engagement of JNJ-54175446 requires a multi-faceted approach that combines direct measures of receptor occupancy with functional assessments of downstream pharmacology. PET imaging provides the most direct and quantitative evidence of target engagement in the living brain.[6][7] Ex vivo cytokine release assays and in vivo challenge studies offer crucial functional validation of the antagonist's activity. By integrating data from these complementary methodologies, researchers can build a robust evidence base to support the clinical development of JNJ-54175446 and other novel CNS therapeutics targeting the P2X7 receptor. The protocols and comparative data presented in this guide are intended to facilitate the design and interpretation of such critical studies.
JNJ-54175446: A Comparative Analysis of Cross-Species Potency at the P2X7 Receptor
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the cross-species potency of JNJ-54175446, a selective and brain-penetrant P2X7 receptor antagonist.[1][2]...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-species potency of JNJ-54175446, a selective and brain-penetrant P2X7 receptor antagonist.[1][2][3] The data presented herein is intended to assist researchers in evaluating the suitability of JNJ-54175446 for various preclinical models and to facilitate the translation of findings to human applications.
Quantitative Potency Comparison
JNJ-54175446 exhibits differential potency across various species. The following table summarizes the reported pIC50 values for the P2X7 receptor in humans, rats, mice, dogs, and macaques.
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
P2X7 Receptor Signaling Pathway
JNJ-54175446 exerts its effects by antagonizing the P2X7 receptor, an ATP-gated ion channel.[5] Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, culminating in the release of pro-inflammatory cytokines such as IL-1β and IL-18.[3][6]
A Head-to-Head Showdown: Comparing P2X7 Receptor Antagonists in Preclinical Research
For researchers, scientists, and drug development professionals, the P2X7 receptor (P2X7R) presents a compelling target for therapeutic intervention in a host of inflammatory, neurological, and pain-related disorders. Th...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the P2X7 receptor (P2X7R) presents a compelling target for therapeutic intervention in a host of inflammatory, neurological, and pain-related disorders. The burgeoning field of P2X7R antagonists offers a diverse toolkit for probing the receptor's function and for the development of novel therapeutics. This guide provides a comparative analysis of prominent P2X7R antagonists, focusing on their preclinical performance, supported by experimental data and detailed methodologies to aid in the selection of the most suitable compound for your research needs.
The P2X7 receptor, an ATP-gated ion channel, plays a critical role in mediating inflammatory responses. Its activation on immune cells, such as macrophages and microglia, triggers a cascade of downstream signaling events, culminating in the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). Consequently, the development of potent and selective P2X7R antagonists has been a major focus of drug discovery efforts. This guide delves into a head-to-head comparison of several key antagonists, presenting their pharmacological profiles and the experimental frameworks used to evaluate their efficacy.
Quantitative Comparison of P2X7 Receptor Antagonists
The following tables summarize the in vitro and in vivo pharmacological data for a selection of widely studied P2X7 receptor antagonists. These values provide a quantitative basis for comparing their potency and efficacy across different species and experimental models.
Table 1: In Vitro Potency of P2X7 Receptor Antagonists (IC50 values)
Seed cells expressing the target P2X7R in a 96-well plate.
Incubate cells with the antagonist at various concentrations.
Add a solution containing both the P2X7R agonist (e.g., ATP or BzATP) and the fluorescent dye.
Measure the fluorescence intensity at a specific time point (e.g., 15-60 minutes) after agonist addition.
Determine the IC50 of the antagonist by plotting the percentage inhibition of dye uptake against the antagonist concentration.
3. IL-1β Release Assay:
Objective: To quantify the inhibition of P2X7R-mediated IL-1β release from immune cells.
Cell Types: Human or rodent peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1).
Protocol:
Prime the cells with lipopolysaccharide (LPS) for several hours to induce pro-IL-1β expression.
Pre-incubate the primed cells with different concentrations of the antagonist for 30 minutes.
Stimulate the cells with a P2X7R agonist (e.g., ATP or BzATP) for 1-2 hours.
Collect the cell culture supernatants.
Measure the concentration of secreted IL-1β using a commercially available ELISA kit.
Calculate the percentage inhibition of IL-1β release and determine the IC50 value for the antagonist.
In Vivo Models
1. Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI):
Objective: To evaluate the analgesic efficacy of a P2X7R antagonist in a model of nerve injury-induced pain.
Animal Model: Rats or mice.
Protocol:
Induce neuropathic pain by loosely ligating the sciatic nerve (CCI model).
Assess baseline pain sensitivity using methods like the von Frey test (mechanical allodynia) or Hargreaves test (thermal hyperalgesia).
Administer the P2X7R antagonist via a relevant route (e.g., intraperitoneal, oral).
Measure pain sensitivity at different time points after drug administration.
Compare the pain thresholds of the antagonist-treated group with a vehicle-treated control group to determine the analgesic effect.
2. Inflammatory Arthritis Model (e.g., Collagen-Induced Arthritis - CIA):
Objective: To assess the anti-inflammatory and disease-modifying effects of a P2X7R antagonist in a model of rheumatoid arthritis.
Animal Model: Mice.
Protocol:
Induce arthritis by immunizing mice with type II collagen.
Monitor the development and severity of arthritis by scoring clinical signs (e.g., paw swelling, erythema).
Begin treatment with the P2X7R antagonist at the onset of disease or in a prophylactic setting.
Continue to monitor clinical scores throughout the study.
At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.
Measure levels of inflammatory cytokines in the serum or joint tissue.
Visualizing the Molecular Landscape
To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language for Graphviz.
P2X7 Receptor Signaling Pathway
In Vitro P2X7R Antagonist Evaluation Workflow
Concluding Remarks
The selection of a P2X7 receptor antagonist for preclinical research is a critical decision that can significantly impact the outcome and translatability of a study. This guide provides a framework for comparing some of the most widely used antagonists based on their quantitative pharmacological data and the experimental protocols used for their evaluation. For in vitro studies requiring high potency, compounds like P2X7-IN-2 and A-740003 are excellent choices. For in vivo studies, the established efficacy of antagonists such as A-740003 and JNJ-47965567 in various disease models makes them reliable tool compounds. However, the lack of clinical efficacy of some antagonists, like CE-224535, highlights the challenges in translating preclinical findings to human diseases. Researchers should carefully consider the species selectivity, pharmacokinetic properties, and the specific research question when selecting a P2X7R antagonist. The detailed protocols and comparative data presented here aim to facilitate this decision-making process and contribute to the advancement of research in this exciting therapeutic area.
Validating the Anti-inflammatory Effects of JNJ-54175446 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vivo anti-inflammatory effects of JNJ-54175446, a selective P2X7 receptor antagonist, with other relev...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of JNJ-54175446, a selective P2X7 receptor antagonist, with other relevant P2X7 antagonists. The data presented is compiled from published preclinical and clinical studies to aid in the evaluation of its therapeutic potential.
Executive Summary
JNJ-54175446 is a potent, central nervous system (CNS)-penetrant P2X7 receptor antagonist. The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade, primarily through its role in the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines IL-1β and IL-18. Antagonism of this receptor is a promising strategy for a variety of inflammatory conditions. While JNJ-54175446 has been primarily investigated for neuroinflammatory conditions such as major depressive disorder, preclinical data suggests broader anti-inflammatory potential. This guide compares the available in vivo data for JNJ-54175446 with other notable P2X7 antagonists, AZD9056 and A-740003, in various models of inflammation.
P2X7 Signaling Pathway and Antagonist Mechanism of Action
The following diagram illustrates the P2X7 signaling pathway in inflammation and the mechanism of action of P2X7 antagonists like JNJ-54175446.
P2X7 receptor signaling pathway in inflammation.
In Vivo Experimental Data Comparison
The following tables summarize the available quantitative data for JNJ-54175446 and comparator P2X7 antagonists in various in vivo models of inflammation. It is important to note that direct comparisons are limited due to the use of different animal models and endpoints.
JNJ-54175446: In Vivo Neuroinflammation Model
Compound
Model
Species
Dose
Key Findings
Reference
JNJ-54175446
Intra-amygdala kainic acid (IAKA) model of temporal lobe epilepsy
Mouse
30 mg/kg, i.p.
- Significant reduction in spontaneous recurrent seizures. - Reduction in astrogliosis in the ipsilateral CA3 subfield of the hippocampus. - Altered microglia process morphology.
ox-LDL-induced retinal inflammation and neovascularization
Mouse
Not specified
- Reduced retinal inflammation and neovascularization. - Decreased mRNA and protein levels of NLRP3, Caspase-1, P2X7R, HIF-1α, and VEGF. - Repressed IL-1β release.
This section provides detailed methodologies for the key in vivo experiments cited in this guide.
General Experimental Workflow for In Vivo Validation
The following diagram outlines a typical workflow for validating the anti-inflammatory effects of a compound in a preclinical in vivo model.
Typical in vivo validation workflow.
Intra-amygdala Kainic Acid (IAKA) Model of Temporal Lobe Epilepsy
Species: Mouse
Induction: Stereotactic injection of kainic acid into the amygdala to induce status epilepticus, leading to spontaneous recurrent seizures and associated neuroinflammation.
Treatment: JNJ-54175446 (30 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection once daily for 5 days, starting 14 days after status epilepticus.
Endpoints:
Continuous EEG monitoring to quantify seizure frequency.
Immunohistochemistry of hippocampal sections to assess astrogliosis (GFAP staining) and microglia morphology (Iba1 staining).[1]
Induction: A single intra-articular injection of MIA into the knee joint to induce cartilage degeneration and inflammation, mimicking osteoarthritis. Doses can range from 0.2 mg to 1.0 mg in 30-50 µL of sterile saline.[2][7]
Treatment: AZD9056 was administered to the rats with MIA-induced osteoarthritis. The specific dose and route were not detailed in the available abstract but was administered continuously.[2]
Endpoints:
Measurement of knee edema.
Assessment of pain-related behaviors (e.g., weight-bearing asymmetry, paw withdrawal threshold).
Measurement of serum cytokine levels (TNF-α, IL-6, IL-1β) by ELISA.
Histopathological analysis of the joint cartilage.[2]
Streptococcal Cell Wall (SCW)-Induced Arthritis
Species: Rat (Lewis)
Induction: A single intraperitoneal injection of an aqueous suspension of Group A streptococcal cell wall peptidoglycan-polysaccharide (PG-PS) polymers. This induces a biphasic arthritis, with an acute phase within 48 hours followed by a chronic, erosive phase.[4][6]
Treatment: A synthologue inhibitor of rat P2X7 was used due to the species specificity of AZD9056. The specific compound and dosing regimen were not detailed in the abstract.[3]
Endpoints:
Clinical assessment of ankle swelling.
Radiological analysis of joint erosion.
Histopathological examination of synovial tissue for inflammation and damage.[3]
Conclusion
The available data indicates that JNJ-54175446 possesses anti-inflammatory properties, particularly in the context of neuroinflammation. Its ability to reduce astrogliosis and alter microglial morphology in a mouse model of epilepsy provides in vivo validation of its mechanism of action within the CNS.
For comparison, other P2X7 antagonists like AZD9056 have demonstrated efficacy in preclinical models of peripheral inflammatory conditions such as osteoarthritis and rheumatoid arthritis, leading to reduced joint swelling, inflammation, and serum cytokine levels. A-740003 has shown promise in models of inflammatory pain and ocular inflammation.
A direct, quantitative comparison of the in vivo anti-inflammatory potency of JNJ-54175446 with these other antagonists is challenging due to the different animal models and endpoints utilized in the available studies. Further research is warranted to evaluate the efficacy of JNJ-54175446 in systemic and peripheral inflammation models to fully characterize its anti-inflammatory profile and benchmark its performance against other P2X7 antagonists. This would provide a more complete picture for researchers and drug developers considering this compound for various inflammatory indications.
A Comparative Benchmark: JNJ-54175446 Versus First-Generation P2X7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the novel P2X7 receptor antagonist, JNJ-54175446, against first-generation inhibitors. The information presen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel P2X7 receptor antagonist, JNJ-54175446, against first-generation inhibitors. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to P2X7 Receptor Antagonism
The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders.[1][2] Its activation triggers a cascade of downstream signaling events, including the release of pro-inflammatory cytokines like IL-1β. The development of P2X7 antagonists aims to modulate these pathways. First-generation inhibitors, while pivotal in early research, often presented limitations in terms of potency, selectivity, and brain permeability. JNJ-54175446 represents a newer generation of P2X7 antagonists designed to overcome these challenges.[3][4]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the key pharmacological parameters of JNJ-54175446 and selected first-generation P2X7 inhibitors.
Not well-established for P2X7-specific CNS effects.
A-438079
No significant activity against P2X2, P2X3, and P2X4 at concentrations up to 10 µM.[11][12]
Limited information available.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. This includes ion flux, leading to membrane depolarization, and in cases of prolonged activation, the formation of a large, non-selective pore. These events trigger downstream pathways, including the activation of the NLRP3 inflammasome and subsequent release of IL-1β, as well as the activation of various kinases and transcription factors.
P2X7 Receptor Signaling Cascade
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
P2X7 Receptor-Mediated Calcium Influx Assay
This assay measures the ability of a compound to inhibit the influx of calcium through the P2X7 receptor channel upon agonist stimulation.
Materials:
HEK293 cells stably expressing the human or rat P2X7 receptor
Cell culture medium (e.g., DMEM with 10% FBS)
96-well black, clear-bottom microplates
Fluo-4 AM calcium indicator dye
Pluronic F-127
Hanks' Balanced Salt Solution (HBSS)
P2X7 agonist (e.g., BzATP)
Test compounds (JNJ-54175446 or first-generation inhibitors)
Fluorescence plate reader
Procedure:
Cell Seeding: Seed HEK293-P2X7 cells into 96-well plates at a density that ensures a confluent monolayer on the day of the experiment. Incubate overnight.
Dye Loading: Wash cells with HBSS. Load the cells with Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 1 hour at 37°C.
Compound Incubation: Wash the cells to remove excess dye. Pre-incubate the cells with various concentrations of the test compound or vehicle for 30 minutes at room temperature.
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add the P2X7 agonist (e.g., 100 µM BzATP) to each well and immediately begin recording fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) over time.
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Dye Uptake Assay for Pore Formation
This assay assesses the ability of an antagonist to block the formation of the large, non-selective pore associated with prolonged P2X7 activation, measured by the uptake of a fluorescent dye like YO-PRO-1.
Materials:
THP-1 monocytes or other suitable cell line expressing P2X7
RPMI-1640 medium with 10% FBS
96-well plates
YO-PRO-1 iodide
P2X7 agonist (e.g., ATP or BzATP)
Test compounds
Fluorescence plate reader
Procedure:
Cell Plating: Plate THP-1 cells in 96-well plates.
Compound Incubation: Pre-incubate the cells with different concentrations of the test inhibitor for 30 minutes.
Agonist and Dye Addition: Add the P2X7 agonist (e.g., 5 mM ATP) and YO-PRO-1 (e.g., 1 µM) to the wells.
Fluorescence Measurement: Incubate for 15-30 minutes and measure the fluorescence intensity (Excitation: ~491 nm, Emission: ~509 nm).
Data Analysis: An increase in fluorescence indicates dye uptake through the P2X7 pore. Calculate the percentage of inhibition at each compound concentration and determine the IC50.
IL-1β Release Assay
This experiment quantifies the inhibitory effect of a compound on the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 activation.
Materials:
Human or murine primary microglia or macrophages
LPS (Lipopolysaccharide)
P2X7 agonist (e.g., ATP)
Test compounds
Human or mouse IL-1β ELISA kit
Procedure:
Cell Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β.
Compound Incubation: Pre-incubate the primed cells with various concentrations of the test compound for 30-60 minutes.
P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes.
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
ELISA: Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
Data Analysis: Determine the percentage of inhibition of IL-1β release for each compound concentration and calculate the IC50 value.
Experimental Workflow for Inhibitor Benchmarking
The following diagram illustrates a typical workflow for comparing the efficacy of P2X7 inhibitors.
Benchmarking Workflow for P2X7 Inhibitors
Conclusion
JNJ-54175446 demonstrates significant advantages over first-generation P2X7 inhibitors, particularly in its high potency and brain permeability. Its development marks a substantial step forward in the pursuit of effective therapies targeting neuroinflammation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute their own comparative studies, ultimately contributing to the advancement of this promising field of drug discovery.
Navigating the Disposal of JNJ-54175446: A Guide for Laboratory Professionals
Essential safety protocols for the proper disposal of the investigational P2X7 receptor antagonist JNJ-54175446 are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. In the absenc...
Author: BenchChem Technical Support Team. Date: December 2025
Essential safety protocols for the proper disposal of the investigational P2X7 receptor antagonist JNJ-54175446 are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, a conservative approach adhering to the general principles of hazardous and pharmaceutical waste management is imperative.
Researchers, scientists, and drug development professionals handling JNJ-54175446 must treat it as a potentially hazardous substance. The following step-by-step guidance, based on established protocols for chemical and pharmaceutical research materials, is designed to minimize environmental impact and ensure personnel safety. Consultation with your institution's Environmental Health and Safety (EHS) department for site-specific procedures is mandatory.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of JNJ-54175446, including in its solid powder form or in solution, should be conducted in a certified chemical fume hood to prevent inhalation of any aerosolized particles.
Recommended PPE includes:
Safety goggles or a face shield
Chemical-resistant gloves (nitrile or neoprene)
A lab coat or chemical-resistant apron
Waste Segregation and Containment
Proper segregation of waste streams at the point of generation is a foundational aspect of laboratory safety. For JNJ-54175446, the following waste streams should be established:
Solid Waste: This includes unused or expired lyophilized powder, contaminated personal protective equipment (gloves, disposable lab coats), pipette tips, and empty vials.
Liquid Waste: This encompasses unused or expired solutions containing JNJ-54175446.
Sharps Waste: Any needles, syringes, or other sharp implements contaminated with JNJ-54175446 fall into this category.
Each waste stream must be collected in separate, clearly labeled, and appropriate waste containers.
Step-by-Step Disposal Protocol
Solid Waste Disposal:
Place all non-sharp solid waste contaminated with JNJ-54175446 into a designated hazardous waste container.
This container should be robust, leak-proof, and have a secure lid.
Label the container clearly with "Hazardous Waste - Pharmaceutical," the full chemical name "JNJ-54175446," and the date of initial waste accumulation.
Liquid Waste Disposal:
Collect all liquid waste containing JNJ-54175446 in a designated, leak-proof, and chemical-resistant hazardous waste container.
Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
Securely cap the container when not in use.
Label the container with "Hazardous Liquid Waste - Pharmaceutical," the chemical name "JNJ-54175446," and an approximate concentration.
Sharps Disposal:
Immediately dispose of all sharps contaminated with JNJ-54175446 in a designated, puncture-resistant, and leak-proof sharps container.
These containers should be clearly labeled with the biohazard symbol and as containing pharmaceutical waste.
Do not overfill sharps containers; they should be sealed when approximately three-quarters full.
Decontamination:
Decontaminate all work surfaces and equipment that have come into contact with JNJ-54175446 using an appropriate solvent or cleaning agent as recommended by your institution's EHS department.
Dispose of any cleaning materials (e.g., paper towels, wipes) as solid hazardous waste.
Final Disposal:
Do not, under any circumstances, dispose of JNJ-54175446 down the drain or in the regular trash.[1] Improper disposal can lead to environmental contamination.
Quantitative Data Summary
As a specific Safety Data Sheet for JNJ-54175446 is not publicly available, quantitative data regarding exposure limits, toxicity, and environmental fate are not provided here. The following table summarizes general safety and disposal principles for investigational compounds.
Parameter
Guideline
Rationale
Waste Characterization
Treat as hazardous waste
In the absence of specific data, a conservative approach is necessary to ensure safety.
Waste Segregation
Separate solid, liquid, and sharps waste
Prevents chemical reactions and ensures proper disposal pathways for each waste type.
Container Integrity
Use designated, sealed, and clearly labeled waste containers
Prevents spills, leaks, and misidentification of waste.
Disposal Pathway
Through institutional EHS department
Ensures waste is transported and treated by licensed professionals in compliance with regulations.
Disposal Workflow
The logical flow for the proper disposal of JNJ-54175446 is outlined in the diagram below. This workflow emphasizes the critical decision points and procedural steps from initial handling to final disposal.
Essential Safety and Operational Guidance for Handling JNJ-54175446
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like JNJ-54175446 is paramount. This document provides a comprehensive overview of the ne...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like JNJ-54175446 is paramount. This document provides a comprehensive overview of the necessary personal protective equipment (PPE), operational plans for handling and storage, and appropriate disposal methods.
JNJ-54175446 is an investigational, orally available, and brain-penetrant antagonist of the P2X7 receptor.[1][2][3] As with any investigational compound, it is crucial to handle JNJ-54175446 with care, assuming it may have potential hazards until more comprehensive safety data is available.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS), standard laboratory precautions for handling potent, biologically active compounds should be strictly followed. The recommended PPE is designed to minimize exposure through inhalation, skin contact, and eye contact.
PPE Category
Recommended Equipment
Eye Protection
Chemical safety goggles
Hand Protection
Nitrile gloves (or other chemically resistant gloves)
Body Protection
Laboratory coat
Respiratory Protection
Use in a well-ventilated area. If weighing or handling powders outside of a ventilated enclosure, a properly fitted NIOSH-approved respirator may be necessary.
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of JNJ-54175446 and to ensure the safety of laboratory personnel.
Handling:
Engineering Controls: Handle JNJ-54175446 in a chemical fume hood or other ventilated enclosure, especially when working with the solid form to avoid inhalation of dust particles.
General Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
Storage:
JNJ-54175446 is available as a solid and should be stored under specific conditions to ensure its stability.[1][4][5]
Form
Storage Temperature
Duration
Powder
-20°C
3 years
In solvent
-80°C
1 year
When preparing solutions, it is recommended to use freshly opened, hygroscopic-free solvents like DMSO.[5]
Disposal Plan
As an investigational drug, JNJ-54175446 and any contaminated materials should be disposed of as hazardous waste.
Waste Categories and Disposal Procedures:
Waste Type
Disposal Procedure
Unused solid compound
Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated labware (e.g., pipette tips, tubes)
Place in a designated hazardous waste container.
Solutions of JNJ-54175446
Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
All waste disposal should adhere to local, state, and federal regulations for hazardous waste.[6] It is advisable to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of investigational compounds.[6]
Visualizing Laboratory Workflow
To ensure clarity and procedural adherence, the following diagrams illustrate key workflows for handling JNJ-54175446.
Caption: Workflow for handling solid JNJ-54175446.
Caption: Step-by-step disposal plan for JNJ-54175446 waste.